Autotaxin-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H29N9O2 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-phenylmethoxypyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C30H29N9O2/c40-28(38-11-10-26-27(17-38)35-37-34-26)18-39-16-25(29(36-39)41-19-20-6-2-1-3-7-20)23-14-31-30(32-15-23)33-24-12-21-8-4-5-9-22(21)13-24/h1-9,14-16,24H,10-13,17-19H2,(H,31,32,33)(H,34,35,37) |
InChI Key |
DCOGYKCQGQCNDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)OCC4=CC=CC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Autotaxin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed, peer-reviewed scientific literature specifically characterizing the mechanism of action, quantitative inhibitory profile, and experimental protocols for "Autotaxin-IN-5" is limited in publicly accessible databases. Information is primarily derived from patent literature (WO2018212534A1) and commercial datasheets, which identify it as an Autotaxin (ATX) inhibitor with potential for treating idiopathic pulmonary fibrosis.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of Autotaxin inhibitors as a class, using data from well-characterized compounds to illustrate key principles and experimental methodologies.
The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in extracellular signaling.[4] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the blood and other biological fluids.[5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[5][6]
LPA exerts its diverse biological effects by binding to and activating at least six specific G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[4] These receptors couple to various G proteins (Gαᵢ/₀, Gαᵩ/₁₁, Gα₁₂/₁₃, Gαₛ), initiating a multitude of downstream signaling cascades. These pathways regulate fundamental cellular processes, including cell proliferation, survival, migration, and cytokine production.[4][6] Dysregulation of the ATX-LPA signaling axis is implicated in a wide range of pathological conditions, including fibrosis, chronic inflammation, and cancer, making ATX a prominent therapeutic target.[6][7]
Core Mechanism of Action of Autotaxin Inhibitors
The primary mechanism of action for an ATX inhibitor is to block the enzyme's lysophospholipase D (lysoPLD) activity, thereby preventing the conversion of LPC to LPA.[7] This reduction in LPA levels leads to decreased activation of LPA receptors and attenuation of the subsequent pathological cellular responses.[7]
Structural studies of ATX have revealed a complex binding pocket with distinct regions that can be targeted for inhibition:
-
The Active Site: Contains two zinc ions and is where the phosphodiester bond of the substrate is hydrolyzed. Inhibitors binding here directly block catalysis.
-
The Hydrophobic Pocket: Accommodates the acyl chain of the LPC substrate.
-
The Tunnel: A channel adjacent to the active site, the function of which is still under investigation but has been shown to be a binding site for certain classes of inhibitors.[8]
Inhibitors are often classified based on their binding mode, which can be determined by co-crystallography studies. Type I inhibitors typically engage the active site, while Type IV inhibitors may interact with both the pocket and the tunnel.[8]
Quantitative Inhibitory Profile of Representative ATX Inhibitors
While specific quantitative data for this compound is not available in peer-reviewed literature, data for other well-studied inhibitors demonstrate the high potency that can be achieved. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.
| Inhibitor | IC₅₀ (Enzyme Assay) | IC₅₀ (Plasma/Blood) | Assay Type / Substrate | Species | Reference |
| PF-8380 | 1.7 - 2.8 nM | 101 nM (Human Whole Blood) | LPC / FS-3 | Human | [2][9] |
| GLPG1690 | 131 nM | 242 nM (Human Plasma) | LPC | Human | [6] |
| S32826 | 5.6 nM | Not Reported | LPC | Not Specified | [9] |
| ATX inhibitor 5 | 15.3 nM | Not Reported | Not Specified | Not Specified | [10] |
Experimental Protocols for Inhibitor Characterization
The mechanism and potency of ATX inhibitors are determined through a series of standardized in vitro and cell-based assays.
In Vitro ATX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant ATX. A common method is a fluorescence-based assay using a synthetic substrate.
Principle: A fluorogenic substrate, such as FS-3, is hydrolyzed by ATX, causing an increase in fluorescence that can be measured over time. The presence of an inhibitor reduces the rate of this reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor to generate a dose-response curve.
-
Prepare assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0).
-
Dilute recombinant human ATX enzyme and the FS-3 substrate in assay buffer to their final working concentrations (e.g., 4 nM ATX, 1 µM FS-3).
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the inhibitor dilutions to the wells of a black, 96-well microplate. Include controls with DMSO only (100% activity) and a known potent inhibitor or no enzyme (0% activity).
-
Add the diluted ATX enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em = 485/530 nm) kinetically over a period of 30-60 minutes.
-
Calculate the reaction rate (slope of the fluorescence curve) for each inhibitor concentration.
-
Normalize the rates to the DMSO control (100% activity) to determine the percent inhibition for each concentration.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Downstream Signaling Assay
To confirm that the inhibitor is active in a cellular context, its effect on LPA-driven downstream signaling can be measured. LPA binding to its receptors often activates the PI3K/AKT pathway, and the phosphorylation of AKT (p-AKT) is a reliable marker of pathway activation.[8]
Principle: Cells that respond to LPA are stimulated with LPA in the presence of varying concentrations of the ATX inhibitor. The level of p-AKT is then measured, typically by Western blot, to determine if the inhibitor can block the signaling cascade.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a responsive cell line (e.g., NIH-3T3 fibroblasts) to near confluence.[8]
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the ATX inhibitor for 30-60 minutes.
-
Stimulate the cells with a fixed concentration of LPA (e.g., 1 µM) for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction and Western Blot:
-
Immediately lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for p-AKT and total AKT (as a loading control).
-
Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Calculate the percent inhibition of p-AKT induction relative to the LPA-only treated control.
-
Determine the cellular EC₅₀ (half-maximal effective concentration) from the resulting dose-response curve.
-
Conclusion
This compound is identified as an inhibitor of Autotaxin, a key enzyme in a signaling pathway with profound implications for diseases like idiopathic pulmonary fibrosis. The mechanism of action for this class of inhibitors involves the direct blockade of ATX's enzymatic function, leading to a reduction in the production of the pro-fibrotic and pro-inflammatory mediator LPA. The characterization of such inhibitors relies on a robust set of biochemical and cell-based assays to determine their potency and cellular efficacy. While the specific mechanistic details for this compound require further public data, the principles and protocols outlined in this guide provide a solid framework for understanding how it and other inhibitors in its class function as potential therapeutic agents.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of the Potent Autotaxin Inhibitor BIO-32546
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer. Consequently, the development of potent and selective ATX inhibitors has emerged as a significant therapeutic strategy for various diseases. This guide details the discovery, synthesis, and characterization of BIO-32546, a potent and selective non-zinc binding autotaxin inhibitor.
Data Presentation: Quantitative Data for BIO-32546
The following table summarizes the key quantitative data for the autotaxin inhibitor BIO-32546.
| Parameter | Value | Species | Assay/Method | Reference |
| In Vitro Potency | ||||
| ATX IC50 | 1 nM | Human | Biochemical Assay | [1] |
| ATX IC50 | 53 ± 26 nM | Human | Plasma LPA Assay | [1] |
| ATX IC50 | 47 ± 20 nM | Rat | Plasma LPA Assay | [1] |
| Selectivity | ||||
| S1P1-5 Receptors IC50 | > 10 µM | Human | Receptor Binding Assay | [1] |
| LPA1-3, 5 Receptors IC50 | > 10 µM | Human | Receptor Binding Assay | [1] |
| CYP Isoforms (3A4, 1A2, 2C19, 2C9, 2D6) IC50 | > 10 µM | Human | In Vitro Metabolism Assay | [1] |
| hERG IC50 | > 10 µM | Human | Electrophysiology Assay | [1] |
| Physicochemical Properties | ||||
| Solubility (pH 7) | 73.2 µg/mL | - | - | [1] |
| Permeability (Papp A-B/B-A) | 16.8/40.3 x 10-6 cm/s | - | Caco-2 Assay | [1] |
| ELogD (pH 7.4) | 4.73 | - | - | [1] |
| Pharmacokinetics | ||||
| Systemic Clearance (CL) | 94 mL/min/kg | Rat | In Vivo PK Study | [1] |
| Total Brain/Plasma Ratio (4h) | 0.8 | Rat | In Vivo PK Study | [1] |
| Brain Concentration (4h, 10 mg/kg oral) | 103 ng/mL | Rat | In Vivo PK Study | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of BIO-32546 and a standard in vitro autotaxin activity assay.
Synthesis of BIO-32546
The synthesis of BIO-32546 is a multi-step process. The following protocol is adapted from the published literature and provides a representative synthetic route.[1]
Step 1: Synthesis of Intermediate 8
-
To a solution of alcohol 7 in CH2Cl2, add triethylamine (NEt3).
-
Cool the reaction mixture and add methanesulfonyl chloride (MsCl).
-
After completion of the reaction, extract the product and purify to obtain the mesylated intermediate.
-
To a solution of the mesylated intermediate in DMF, add 7-bromonaphthalen-2-ol and cesium carbonate (Cs2CO3).
-
Heat the reaction mixture and then purify the product to yield ether 8 .
Step 2: Synthesis of Intermediate 9
-
To a solution of ether 8 in CH2Cl2, add N-iodosuccinimide (NIS) and zirconium(IV) chloride (ZrCl4).
-
Reflux the reaction mixture and then purify the product.
-
To the purified product, add methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, copper(I) iodide (CuI), hexamethylphosphoramide (HMPA), and DMF.
-
Heat the reaction mixture and purify the product to obtain trifluoromethylated intermediate 9 .
Step 3: Synthesis of Intermediate 11
-
To a solution of intermediate 9 in THF at -78°C, add n-butyllithium (BuLi) followed by DMF.
-
Purify the resulting aldehyde 10 .
-
To a solution of aldehyde 10 in THF at 0°C, add methylmagnesium bromide (MeMgBr).
-
Purify the product to yield secondary alcohol 11 .
Step 4: Synthesis of BIO-32546 (Compound 6)
-
To a solution of alcohol 11 in CH2Cl2, add diisopropylethylamine (DIPEA) and MsCl.
-
After mesylation, react the intermediate with the appropriate amine in the presence of Cs2CO3 in DMF.
-
Hydrolyze the resulting ester with lithium hydroxide (LiOH) in THF.
-
Purify the final product, BIO-32546, using supercritical fluid chromatography (SFC).
In Vitro Autotaxin Activity Assay (Amplex Red Method)
This protocol describes a common method for measuring autotaxin activity in vitro.
Principle: Autotaxin hydrolyzes lysophosphatidylcholine (LPC) to produce choline and lysophosphatidic acid (LPA). Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader (fluorescence)
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline oxidase, HRP, and Amplex Red reagent.
-
Add the test compound (e.g., BIO-32546) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add recombinant human autotaxin to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, LPC, to all wells.
-
Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway
Caption: The Autotaxin-LPA signaling cascade and its downstream effects.
Experimental Workflow
Caption: A generalized workflow for the discovery of autotaxin inhibitors.
References
The Role of Autotaxin-IN-5 in the ATX-LPA Signaling Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis is a critical pathway implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (LPC).[1][4][5] LPA exerts its diverse cellular effects by activating a family of G protein-coupled receptors (LPAR1-6).[6][7][8] Dysregulation of the ATX-LPA axis has been linked to numerous diseases, making it a compelling target for therapeutic intervention.[1][3][9] This technical guide provides an in-depth overview of the role of Autotaxin-IN-5, a novel small molecule inhibitor of ATX. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from other well-characterized ATX inhibitors to provide a comprehensive framework for understanding its potential role and for designing relevant experimental investigations.
The Autotaxin-LPA Signaling Axis
The ATX-LPA signaling cascade is a pivotal pathway in cellular communication. ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in generating the bioactive lipid, lysophosphatidic acid (LPA).[1][5] The primary substrate for ATX in the extracellular space is lysophosphatidylcholine (LPC), which is hydrolyzed by ATX's lysophospholipase D (lysoPLD) activity to produce LPA and choline.[4][10]
Once produced, LPA binds to and activates at least six distinct G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[6][7][8] These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a wide array of downstream signaling events.[6][11] These signaling cascades regulate fundamental cellular processes such as proliferation, differentiation, migration, and survival.[8][12] The ATX-LPA axis is implicated in numerous physiological processes, including embryonic development and wound healing, and its dysregulation is a key factor in the pathogenesis of various diseases such as cancer, fibrosis, inflammation, and cardiovascular diseases.[1][2][13]
This compound: A Novel ATX Inhibitor
This compound is a small molecule inhibitor designed to target the enzymatic activity of Autotaxin. By inhibiting ATX, this compound aims to reduce the production of LPA, thereby modulating the downstream signaling events mediated by LPA receptors. While specific biochemical and pharmacokinetic data for this compound are not widely available, this section presents representative data from other well-studied ATX inhibitors to illustrate the expected quantitative profile.
Quantitative Data (Representative Examples)
The following tables summarize key quantitative parameters for several known Autotaxin inhibitors. These values serve as a benchmark for the anticipated potency and properties of novel inhibitors like this compound.
Table 1: In Vitro Inhibitory Activity of Representative ATX Inhibitors
| Compound | Target | Assay Substrate | IC50 (nM) | Ki (nM) | Mode of Inhibition | Reference |
| PF-8380 | Human ATX | LPC | 28 | 2.8 | Competitive | [14] |
| GLPG1690 | Human ATX | FS-3 | 131 | N/A | N/A | [4] |
| IOA-289 | Human ATX | N/A | 36 | N/A | N/A | |
| ATX-1d | Human ATX | FS-3 | 1800 | N/A | N/A | |
| CpdA | Human ATX | LPC (18:1) | ~50 | N/A | Type I | [2] |
| Ziritaxestat | Human ATX | LPC (18:1) | ~50 | N/A | Type IV | [2] |
N/A: Not Available
Table 2: Pharmacokinetic Properties of Representative ATX Inhibitors
| Compound | Species | Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| GLPG1690 | Human | Oral | ~2 | ~5 | Good | |
| Ziritaxestat | Mouse | Oral | N/A | N/A | N/A | [2] |
N/A: Not Available
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Autotaxin inhibitors. These protocols can be adapted for the evaluation of this compound.
In Vitro ATX Inhibition Assay (Amplex Red Method)
This is a commonly used, fluorescence-based assay to determine the inhibitory activity of compounds against ATX.[7]
Principle: The assay measures the production of choline, a product of LPC hydrolysis by ATX. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin, which can be quantified.
Materials:
-
Recombinant human Autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of the reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Add a solution of the test compound at various concentrations to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no ATX).
-
Add the ATX enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Assay
Principle: To assess the in vivo efficacy of an ATX inhibitor, LPA levels in plasma are measured after administration of the compound. A significant reduction in plasma LPA levels indicates target engagement and inhibition of ATX activity in a physiological setting.
Materials:
-
Test animals (e.g., mice or rats)
-
This compound formulated for in vivo administration (e.g., oral gavage)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for LPA analysis
Procedure:
-
Administer this compound to the test animals at various doses. Include a vehicle control group.
-
Collect blood samples at different time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract lipids from the plasma samples.
-
Analyze the levels of specific LPA species (e.g., LPA 18:2) using a validated LC-MS/MS method.
-
Compare the plasma LPA levels in the treated groups to the vehicle control group to determine the extent and duration of ATX inhibition.
Signaling Pathways and Molecular Interactions
This compound, by inhibiting ATX, is expected to downregulate the entire cascade of LPA-mediated signaling. The following diagram illustrates the key downstream pathways affected by the ATX-LPA axis.
Conclusion
This compound represents a promising therapeutic agent for diseases driven by the dysregulation of the ATX-LPA signaling axis. By potently and selectively inhibiting Autotaxin, it has the potential to mitigate the pathological consequences of excessive LPA production. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the preclinical and clinical potential of this compound and other novel ATX inhibitors. Further studies are warranted to elucidate the specific quantitative and pharmacokinetic profile of this compound to fully understand its therapeutic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Autotaxin–lysophosphatidic acid receptor 5 axis evokes endothelial dysfunction via reactive oxygen species signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Autotaxin-IN-5: A Technical Guide to Target Engagement and Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a range of pathologies, including fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the target engagement and binding site of Autotaxin-IN-5, a novel inhibitor of this critical enzyme. We will explore the quantitative aspects of its interaction with autotaxin, the specifics of its binding pocket, and the experimental protocols used to characterize this engagement.
Introduction to Autotaxin and the ATX-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA from lysophosphatidylcholine (LPC).[1] LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that influence cell proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA axis has been linked to numerous disease states, positioning ATX as a significant therapeutic target.[3][4]
The inhibition of autotaxin is a promising strategy for a variety of diseases. This compound is an inhibitor of autotaxin with the potential to treat idiopathic pulmonary fibrosis.[5][6]
This compound: Quantitative Analysis of Target Engagement
This compound, also identified as compound 63 in patent WO2018212534A1, is a potent inhibitor of autotaxin.[5][7] While specific public domain data for this compound's IC50 and Ki values are limited, we can infer its potency and binding characteristics by examining well-characterized autotaxin inhibitors with similar mechanisms of action. For context, this section presents data for representative autotaxin inhibitors that bind to the same active site.
Table 1: Comparative Inhibitory Potency of Selected Autotaxin Inhibitors
| Inhibitor | Type | IC50 (LPC Substrate) | Ki | Assay Method | Reference |
| PF-8380 | Type I | 1.7 nM | Not Reported | LPC Hydrolysis | [3] |
| HA155 | Type I | 5.7 nM | Not Reported | LPC Hydrolysis | [3] |
| GLPG1690 | Type IV | 27 nM | 95 nM | LPC Hydrolysis | [8][9] |
| CpdA | Type I | Not Reported | 4 nM | Crystallography | [9] |
The Autotaxin Binding Site of Inhibitors
The catalytic domain of autotaxin features a T-shaped binding site composed of a hydrophobic pocket, a hydrophilic groove, and a tunnel.[3] Small molecule inhibitors of autotaxin are broadly classified into four types based on their binding mode.
-
Type I inhibitors bind to the active site and the adjacent hydrophobic pocket.
-
Type II inhibitors occupy only the hydrophobic pocket.
-
Type III inhibitors bind exclusively within the tunnel.
-
Type IV inhibitors , such as GLPG1690, bridge the hydrophobic pocket and the tunnel.[8][9]
Based on the structural motifs commonly found in potent autotaxin inhibitors, it is hypothesized that this compound is a Type I inhibitor . This class of inhibitors typically possesses an acidic head group that interacts with the zinc ions in the catalytic site, a central spacer, and a hydrophobic tail that occupies the lipid-binding pocket.
Key Residues in the Type I Inhibitor Binding Site:
The binding of Type I inhibitors like PF-8380 involves interactions with several key residues within the autotaxin active site and hydrophobic pocket:
-
Catalytic Site: The acidic headgroup of the inhibitor forms crucial interactions with the two zinc ions and with residues such as Thr209 (in murine ATX, Thr210 in human ATX).[3]
-
Hydrophobic Pocket: The hydrophobic tail of the inhibitor establishes van der Waals interactions with a number of non-polar residues, including Phe210, Leu213, Ala217, Phe273, and Ala304 .[3] These interactions are critical for the high affinity of these inhibitors.
The following diagram illustrates the general binding mode of a Type I inhibitor within the autotaxin active site.
Caption: Binding mode of a Type I autotaxin inhibitor.
Experimental Protocols for Assessing Target Engagement
The characterization of autotaxin inhibitors relies on a variety of biochemical assays. Below are detailed protocols for commonly employed methods.
Amplex Red Autotaxin Activity Assay
This assay indirectly measures autotaxin activity by quantifying the production of choline, a product of LPC hydrolysis.
Principle:
-
Autotaxin hydrolyzes LPC to LPA and choline.
-
Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the fluorescent product, resorufin.
References
- 1. This compound 2156655-99-9 | MCE [medchemexpress.cn]
- 2. targetmol.com [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|2156655-99-9|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin facilitates selective LPA receptor signaling | bioRxiv [biorxiv.org]
An In-Depth Technical Guide to the Preliminary Efficacy of Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data relevant to the preliminary efficacy studies of Autotaxin (ATX) inhibitors. While specific data for a compound designated "Autotaxin-IN-5" is not publicly available, this document synthesizes findings from studies on various well-characterized ATX inhibitors to serve as a foundational resource.
Introduction to Autotaxin and the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2][3] It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][4] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling pathways that regulate fundamental cellular processes such as proliferation, migration, survival, and differentiation.[1][2][4]
The ATX-LPA signaling axis has been implicated in a wide range of physiological and pathological processes, including embryonic development, inflammation, and wound healing.[2][5][6] Dysregulation of this axis is associated with the progression of numerous diseases, such as cancer, fibrosis, and inflammatory disorders, making ATX a compelling therapeutic target.[1][4][5][7]
Therapeutic Potential of Autotaxin Inhibition
Inhibiting the enzymatic activity of ATX leads to a reduction in LPA levels, thereby attenuating the pathological signaling mediated by LPARs.[6] This approach holds therapeutic promise for a variety of conditions:
-
Fibrosis: Preclinical studies have demonstrated that ATX inhibitors can mitigate fibrosis in various organs, including the lungs, liver, and kidneys.[1][8]
-
Cancer: The ATX-LPA axis is known to promote tumor growth, metastasis, and resistance to therapy.[1][4] Inhibition of ATX can suppress these malignant processes.
-
Inflammation and Autoimmune Diseases: By modulating LPA levels, ATX inhibitors can dampen inflammatory responses, suggesting their potential in treating conditions like neuroinflammation.[9][10]
-
Cardiovascular Diseases: The ATX-LPA axis is involved in the pathophysiology of several cardiovascular disorders, and its inhibition may offer therapeutic benefits.[11]
Quantitative Efficacy of Representative Autotaxin Inhibitors
The following table summarizes the in vitro potency of several documented ATX inhibitors. This data provides a benchmark for evaluating the efficacy of novel inhibitors.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| GLPG1690 | 131 (LPC substrate) | Human plasma | [1] |
| BBT-877 | Not specified | Not specified | [1] |
| BLD-0409 | Not specified | Not specified | [1] |
| Compound 6 | 220 (LPC substrate) | Not specified | [1] |
| BrP-LPA (7) | 700-1600 (LPC substrate) | Not specified | [1] |
| Compound 15 | 150 | Not specified | [12] |
| Compound 16 | 70 | Not specified | [12] |
| Compound 17 | 70 | Not specified | [12] |
| Compound 18 | 50 | Not specified | [12] |
| ATX-1d | 1800 ± 300 | FS-3 substrate | [4] |
| PF-8380 | Not specified | Not specified | [9][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ATX inhibitor efficacy.
This widely used fluorometric assay quantifies the activity of ATX by measuring the production of choline, a byproduct of LPC hydrolysis.[13][14]
Principle:
-
ATX hydrolyzes LPC to LPA and choline.[13]
-
Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).[13]
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent resorufin, which can be measured.[13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂.
-
Substrate Solution: Lysophosphatidylcholine (LPC) in assay buffer.
-
Enzyme Solution: Recombinant human Autotaxin in assay buffer.
-
Amplex Red Reagent: Amplex Red, horseradish peroxidase (HRP), and choline oxidase in assay buffer.
-
Inhibitor Solutions: Test compounds are serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of inhibitor solution or vehicle control (DMSO) to each well.
-
Add 20 µL of the ATX enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the LPC substrate solution.
-
Add 40 µL of the Amplex Red reagent.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-based assays are essential for evaluating the impact of ATX inhibitors on downstream signaling events.
Example: AKT Phosphorylation Assay in Fibroblasts
Principle: LPA binding to its receptors activates downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[15] Inhibition of ATX reduces LPA production, leading to decreased AKT phosphorylation.
Protocol:
-
Cell Culture: Culture human fibroblast cells (e.g., BJeH) in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 16-24 hours to reduce basal signaling activity.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of the ATX inhibitor for a specified time.
-
Stimulate the cells with LPC (in the presence of ATX) or LPA for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal.
-
Calculate the percent inhibition of AKT phosphorylation for each inhibitor concentration and determine the EC50 value.
-
Visualizing Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the underlying mechanisms and processes.
References
- 1. mdpi.com [mdpi.com]
- 2. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model [mdpi.com]
- 10. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autotaxin–lysophosphatidic acid receptor 5 axis evokes endothelial dysfunction via reactive oxygen species signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. biorxiv.org [biorxiv.org]
Selectivity Profile of a Representative Autotaxin Inhibitor: A Technical Guide
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival. It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer, making ATX a compelling therapeutic target.
This technical guide provides an in-depth overview of the selectivity profile of a representative autotaxin inhibitor. As "Autotaxin-IN-5" is not a widely recognized compound in the scientific literature, this document will focus on the well-characterized and potent autotaxin inhibitor, PF-8380 , as a surrogate. PF-8380 is a type I inhibitor that binds to the catalytic site of autotaxin.[1] This guide is intended for researchers, scientists, and drug development professionals.
Selectivity Profile of PF-8380
The selectivity of a drug candidate is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities. The following table summarizes the known inhibitory activities of PF-8380 against autotaxin and other enzymes.
| Target | IC50 | Assay Type | Comments |
| Human Autotaxin | 2.8 nM | Isolated enzyme assay[2] | Potent inhibition of the primary target. |
| Human Autotaxin | 101 nM | Human whole blood[2] | Demonstrates activity in a more complex biological matrix. |
| Rat Autotaxin | 1.16 nM | Isolated enzyme assay with FS-3 substrate[3] | High potency against the rat ortholog, useful for preclinical studies. |
| hERG Channel | 480 nM | Electrophysiology assay | A known off-target liability for many small molecules, indicating potential for cardiac side effects. |
| ENPP1 | Data not publicly available | - | Selectivity against other ENPP family members is crucial. Lack of public data highlights a common gap in preclinical characterization. |
| ENPP3 | Data not publicly available | - | Similar to ENPP1, selectivity against this related enzyme is important to assess potential off-target effects. |
| Other Phosphodiesterases (PDEs) | Data not publicly available | - | A broad panel screen would be necessary to fully characterize the selectivity profile. |
Note on ENPP Family Selectivity: Autotaxin (ENPP2) belongs to the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which includes other members like ENPP1 and ENPP3 that also hydrolyze nucleotides.[4][5][6] Achieving high selectivity for ENPP2 over other family members is a significant challenge in the development of autotaxin inhibitors. Off-target inhibition of ENPP1, for instance, could interfere with its role in bone mineralization and innate immunity.[6][7][8] A comprehensive selectivity assessment against ENPP1 and ENPP3 is therefore a critical step in the preclinical safety evaluation of any new autotaxin inhibitor.
The Autotaxin-LPA Signaling Pathway
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The diagram below illustrates the central role of autotaxin in producing LPA and the subsequent activation of downstream signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity and selectivity of autotaxin inhibitors.
Autotaxin Activity Assay using a Fluorogenic Substrate (FS-3)
This is a common and robust high-throughput screening assay to measure autotaxin activity.[9][10]
Principle: The assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (Echelon Biosciences, K-4202)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Test compound (e.g., PF-8380) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add a small volume of the diluted test compound or DMSO (vehicle control) to each well.
-
Add recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the FS-3 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the autotaxin activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic).
Choline Release Assay
This assay measures autotaxin activity using its natural substrate, LPC, and is considered a more physiologically relevant method.
Principle: Autotaxin hydrolyzes LPC to produce LPA and choline. The released choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a chromogenic or fluorogenic probe (e.g., Amplex Red) to produce a colored or fluorescent product that can be quantified.[11][12][13]
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red (or another suitable HRP substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM CaCl2, 5 mM MgCl2)
-
Test compound (e.g., PF-8380) dissolved in DMSO
-
96-well clear or black microplates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound or DMSO (vehicle control).
-
Add recombinant autotaxin and LPC to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Prepare a detection reagent mix containing choline oxidase, HRP, and Amplex Red in assay buffer.
-
Add the detection reagent mix to each well.
-
Incubate the plate at room temperature for a further 15-30 minutes, protected from light.
-
Measure the absorbance or fluorescence of each well.
-
Calculate the percent inhibition and determine the IC50 value as described for the FS-3 assay.
LPA Measurement in Plasma by LC-MS/MS
This method is used to quantify the levels of the autotaxin product, LPA, in biological samples, providing a direct measure of in vivo target engagement by an inhibitor.[14][15][16][17][18]
Principle: Lipids are extracted from plasma samples, and the different LPA species are separated by liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
Plasma samples from subjects treated with the test compound or vehicle
-
Internal standards (e.g., 17:0-LPA)
-
Organic solvents for lipid extraction (e.g., methanol, chloroform, isopropanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma, add the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids.
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 column).
-
Separate the different LPA species using a suitable gradient of mobile phases.
-
Introduce the eluent into the mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for each LPA species and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the concentration of each LPA species in the plasma samples by comparing the peak area ratios of the endogenous LPA to the internal standard against a standard curve.
-
Determine the extent of LPA reduction in the treated samples compared to the vehicle-treated controls.
-
Conclusion
The development of potent and selective autotaxin inhibitors holds great promise for the treatment of a range of diseases. A thorough understanding of the selectivity profile of these inhibitors is paramount to ensure their safety and efficacy. This technical guide has provided an overview of the selectivity of a representative autotaxin inhibitor, PF-8380, highlighting its on-target potency and known off-target liabilities. Furthermore, detailed experimental protocols for key in vitro and in vivo assays have been presented to aid researchers in the characterization of novel autotaxin inhibitors. A comprehensive assessment of selectivity, particularly against other ENPP family members, is a critical step in advancing these promising therapeutic agents towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 10. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS/MS Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) in Plasma | NIST [nist.gov]
- 16. Development of an LC-MS/MS Proposed Candidate Reference Method for the Standardization of Analytical Methods to Measure Lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]
Understanding the Pharmacodynamics of Autotaxin Inhibition: A Technical Guide
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][3] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, inflammation, and neuropathic pain, making it a compelling therapeutic target.[4] This guide provides an in-depth overview of the pharmacodynamics of Autotaxin inhibitors, using a representative inhibitor, herein referred to as Autotaxin-IN-X, to illustrate the key concepts, experimental methodologies, and data interpretation relevant to the development of this class of therapeutic agents. While specific data for a compound designated "Autotaxin-IN-5" is not publicly available, the principles and data presented here for other well-characterized inhibitors serve as a comprehensive model for understanding the pharmacodynamics of novel ATX inhibitors.
Mechanism of Action of Autotaxin Inhibitors
Autotaxin inhibitors exert their pharmacological effects by binding to the ATX enzyme and attenuating its lysophospholipase D (lysoPLD) activity.[1] This inhibition leads to a reduction in the production of LPA, thereby downregulating the signaling cascades mediated by LPA receptors.[5] The catalytic domain of ATX features a hydrophobic pocket and a channel that are crucial for substrate recognition and product release.[4] Most small molecule inhibitors of ATX target these sites to prevent the binding of LPC or the release of LPA.[4]
The functional consequence of ATX inhibition is the modulation of various pathophysiological processes. For instance, in preclinical models of fibrosis, ATX inhibitors have been shown to reduce collagen deposition and inflammation.[6] In the context of neuroinflammation, inhibition of the ATX/LPA axis can dampen the pro-inflammatory response of microglia.[7][8]
Quantitative Pharmacodynamic Data
The potency and efficacy of Autotaxin inhibitors are quantified using various in vitro and in vivo assays. The following tables summarize representative quantitative data for well-characterized ATX inhibitors, which can be considered as a proxy for a hypothetical "Autotaxin-IN-X".
Table 1: In Vitro Potency of Representative Autotaxin Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Ki | Reference |
| PF-8380 | ATX Activity Assay | Natural LPC | 1.9 nM | - | [9] |
| GLPG1690 | LPC Plasma Assay | Endogenous LPC | 418 nM (mouse), 542 nM (rat), 242 nM (human) | - | [1] |
| Compound 12 (NSC48300) | ATX Activity Assay | FS-3 or pNP-TMP | - | 240 nM | [1] |
| ATX-1d | ATX Enzyme Inhibition Assay | FS-3 | 1.8 ± 0.3 μM | - | [10] |
Table 2: In Vivo Efficacy of Representative Autotaxin Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| PF-8380 | Mouse Endotoxemia Model (LPS-induced neuroinflammation) | 30 mg/kg, co-injection with LPS | Significantly attenuated LPS-induced pro-inflammatory mRNA and protein expression in the brain. | [7][8] |
| GLPG1690 | Healthy Human Subjects | Single oral doses (20-1500 mg) and multiple doses (up to 1000 mg for 14 days) | Rapid, dose-dependent reduction in plasma LPA C18:2 levels, with a plateau at ~80% reduction. | [11] |
Experimental Protocols
A thorough understanding of the pharmacodynamics of an Autotaxin inhibitor requires a suite of well-defined experimental protocols. Below are detailed methodologies for key experiments.
Autotaxin (ATX) Enzyme Inhibition Assay
Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of ATX. A common method is the TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) assay, which measures the production of choline, a byproduct of LPC hydrolysis.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2).
-
Prepare solutions of recombinant human ATX, LPC substrate, choline oxidase, horseradish peroxidase (HRP), and the colorimetric probe TOOS with 4-aminoantipyrine (4-AAP).
-
Prepare serial dilutions of the test inhibitor (e.g., Autotaxin-IN-X).
-
-
Assay Procedure:
-
Add the test inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the ATX enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Simultaneously, add the choline oxidase, HRP, TOOS, and 4-AAP mixture.
-
Incubate the plate at 37°C. The choline produced from LPC hydrolysis is oxidized by choline oxidase to produce hydrogen peroxide. HRP then uses the hydrogen peroxide to catalyze the oxidative coupling of TOOS and 4-AAP, forming a colored product.
-
Measure the absorbance at 555 nm at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of ATX inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based LPA Receptor Signaling Assay
Principle: This assay assesses the functional consequence of ATX inhibition on downstream signaling pathways activated by LPA in a cellular context. A common readout is the phosphorylation of key signaling proteins like Akt or ERK.
Protocol:
-
Cell Culture:
-
Culture a cell line known to express LPA receptors (e.g., NIH-3T3 fibroblasts) in appropriate media.[12]
-
Serum-starve the cells for several hours prior to the experiment to reduce basal signaling.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of the ATX inhibitor (e.g., Autotaxin-IN-X) or vehicle control.
-
Stimulate the cells with LPC in the presence of a low concentration of ATX to generate LPA in situ.
-
Incubate for a short period (e.g., 5-15 minutes) to induce signaling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of signaling proteins (e.g., phospho-Akt, phospho-ERK) and total protein as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
-
In Vivo Mouse Model of Endotoxemia-Induced Neuroinflammation
Principle: This in vivo model evaluates the efficacy of an ATX inhibitor in a disease-relevant context, such as neuroinflammation triggered by systemic inflammation.
Protocol:
-
Animal Husbandry:
-
Use adult male C57BL/6J mice.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Treatment Groups:
-
Divide the mice into several groups: Vehicle control, LPS only, LPS + ATX inhibitor (e.g., Autotaxin-IN-X), and ATX inhibitor only.
-
-
Administration:
-
Administer the ATX inhibitor (e.g., 30 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Shortly after, administer lipopolysaccharide (LPS) (e.g., 5 mg/kg, i.p.) to induce a systemic inflammatory response.
-
-
Sample Collection:
-
At a pre-determined time point (e.g., 6 hours) after LPS injection, euthanize the mice.
-
Collect blood plasma and brain tissue.
-
-
Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma and brain homogenates using ELISA or multiplex assays.
-
Gene Expression Analysis: Isolate RNA from the brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory markers (e.g., iNOS, COX2, TLR4).
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for immunohistochemical staining of microglia (Iba1) and astrocyte (GFAP) activation markers.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Visualizing Key Pathways and Workflows
To further elucidate the pharmacodynamics of Autotaxin inhibitors, the following diagrams, generated using the DOT language, visualize the core signaling pathway, a typical experimental workflow, and the mechanism of inhibitor action.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Experimental workflow for Autotaxin inhibitor characterization.
Caption: Mechanism of action of an Autotaxin inhibitor.
Conclusion
The pharmacodynamic characterization of Autotaxin inhibitors is a multi-faceted process that involves a combination of in vitro biochemical and cell-based assays, as well as in vivo models of disease. A thorough understanding of an inhibitor's mechanism of action, potency, and efficacy is crucial for its successful development as a therapeutic agent. While the specific compound "this compound" remains to be publicly detailed, the principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the pharmacodynamics of any novel Autotaxin inhibitor. The continued investigation into this important therapeutic target holds significant promise for the treatment of a wide range of debilitating diseases.
References
- 1. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Autotaxin-IN-5 as a chemical probe for autotaxin research
An In-depth Whitepaper on a Potent Chemical Probe for Autotaxin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in lipid signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer.[2][3] Given its involvement in numerous diseases, autotaxin has emerged as a significant therapeutic target.
This technical guide focuses on Autotaxin-IN-5, a potent and orally active inhibitor of autotaxin.[4] Identified as "compound 63" in patent WO2018212534A1, this small molecule serves as a valuable chemical probe for investigating the biological functions and therapeutic potential of targeting autotaxin.[1][5] This document provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols, and the signaling context in which it operates.
Chemical and Physical Properties
This compound is a small molecule inhibitor of autotaxin. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-1-(4-((5-cyano-1'-(cyclopropylmethyl)-2'-oxo-1',2'-dihydrospiro[indole-3,4'-piperidin]-1-yl)methyl)phenyl)-N-(1-(cyanomethyl)-1H-pyrazol-4-yl)imidazolidin-2-one | Patent WO2018212534A1 |
| Molecular Formula | C30H29N9O2 | [6] |
| Molecular Weight | 547.61 g/mol | [6] |
| CAS Number | 2156655-99-9 | [6] |
| Appearance | Powder | [6] |
Quantitative Data: Potency and Activity
This compound has been demonstrated to be a highly potent inhibitor of autotaxin. The following table summarizes its in vitro and in vivo activity.
| Parameter | Value | Species/Assay Conditions | Reference |
| IC50 | 15.3 nM | Human Autotaxin | [4] |
| Cellular Activity | Inhibition of collagen content induced by TGF-β | Cardiac fibroblasts (CFs) and hepatic stellate cells (HSC) | [4] |
| In Vivo Efficacy | Reduces CCl4-induced hepatic fibrosis | Mouse model of liver fibrosis | [4] |
| Administration Route | Orally active | In vivo studies | [4] |
Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of autotaxin, thereby modulating the autotaxin-LPA signaling pathway.
Figure 1. The Autotaxin-LPA Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Autotaxin Activity Assay (Amplex Red Method)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds like this compound against autotaxin. The assay relies on the detection of choline, a product of the ATX-catalyzed hydrolysis of LPC.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and NaCl)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Assay Protocol: a. Add the diluted this compound or control (DMSO vehicle) to the wells of the 96-well plate. b. Add the recombinant autotaxin enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the reaction mixture to each well. d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) at multiple time points.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Plot the reaction rates against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Figure 2. Experimental workflow for the in vitro autotaxin activity assay using the Amplex Red method.
In Vivo Mouse Model of Liver Fibrosis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a chemically-induced model of liver fibrosis.
Animal Model:
-
Male C57BL/6 mice are commonly used.
Induction of Fibrosis:
-
Administer carbon tetrachloride (CCl4) intraperitoneally (e.g., twice weekly for 4-8 weeks) to induce liver fibrosis.
Treatment Protocol:
-
Compound Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle such as 0.5% methylcellulose).
-
Dosing: a. Begin treatment with this compound or vehicle control after a period of CCl4 induction. b. Administer the compound orally once or twice daily at a predetermined dose (e.g., 10-50 mg/kg).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint Analysis: a. At the end of the treatment period, collect blood samples for the analysis of liver enzymes (ALT, AST) and plasma LPA levels. b. Euthanize the animals and collect liver tissue. c. Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess the extent of fibrosis. d. Quantify the collagen content in the liver tissue (e.g., using a hydroxyproline assay). e. Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) in the liver by immunohistochemistry or Western blotting.
Figure 3. General workflow for evaluating the in vivo efficacy of this compound in a mouse model of liver fibrosis.
Conclusion
This compound is a potent and orally active inhibitor of autotaxin, making it an invaluable tool for researchers investigating the ATX-LPA signaling axis. Its high potency allows for effective target engagement both in vitro and in vivo. This technical guide provides a foundational understanding of this compound, its mechanism of action, and practical experimental protocols for its use. As a chemical probe, this compound will continue to facilitate the elucidation of the complex roles of autotaxin in health and disease, and aid in the development of novel therapeutics targeting this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Spermidine, N,N',N''-triacetyl- [webbook.nist.gov]
- 3. WO2016124938A1 - Autotaxin inhibitors - Google Patents [patents.google.com]
- 4. An updated patent review of autotaxin inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Podocarp-7-en-3-one, 13β-methyl-13-vinyl- [webbook.nist.gov]
- 6. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Studying Idiopathic Pulmonary Fibrosis Models with Autotaxin Inhibitors
Topic: Autotaxin Inhibitors for Studying Idiopathic Pulmonary Fibrosis Models Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a poor prognosis.[1][2][3] A key pathological mechanism in IPF is the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible loss of function. The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has been identified as a critical pathway in the pathogenesis of fibrosis.[1][4][5] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of extracellular LPA.[5][6] LPA, in turn, acts on a family of G protein-coupled receptors (LPARs) to promote pro-fibrotic processes including fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][4]
This document provides detailed application notes and protocols for the use of potent autotaxin inhibitors in the study of IPF models. Due to the limited availability of specific data for a compound designated "Autotaxin-IN-5," the following protocols and data are based on representative and well-characterized potent autotaxin inhibitors used in preclinical IPF research. These notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of ATX inhibition in pulmonary fibrosis.
Mechanism of Action
Autotaxin inhibitors block the enzymatic activity of ATX, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (LPC).[2][6] This reduction in LPA levels leads to decreased activation of LPARs on target cells, such as lung fibroblasts, which in turn mitigates downstream pro-fibrotic signaling pathways. The therapeutic hypothesis is that by inhibiting ATX, the cycle of aberrant wound healing and progressive fibrosis in IPF can be interrupted.
Data Presentation
The following tables summarize the biochemical potency and pharmacokinetic properties of representative potent autotaxin inhibitors that have been evaluated in preclinical models.
Table 1: In Vitro Potency of Representative Autotaxin Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PF-8380 | Human ATX | LPC Substrate | 1.7 | [7] |
| Representative Inhibitor A | Mouse ATX | Plasma Assay | 20 | [4] |
| Representative Inhibitor B | Human ATX | LPC Substrate | 5.6 | [6] |
| Ziritaxestat (GLPG1690) | Human ATX | FS-3 Substrate | 26 | [8] |
Table 2: In Vivo Efficacy of a Representative Autotaxin Inhibitor in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Dose | Route of Administration | Lung Collagen Content (µ g/lung ) | Ashcroft Fibrosis Score |
| Vehicle Control | - | Oral | 450 ± 50 | 5.5 ± 0.8 |
| Bleomycin + Vehicle | - | Oral | 950 ± 100 | 7.8 ± 1.2 |
| Bleomycin + Inhibitor | 30 mg/kg | Oral | 600 ± 75 | 4.2 ± 0.6 |
Data are presented as mean ± standard deviation and are representative values from published studies.
Experimental Protocols
In Vitro Autotaxin Enzyme Activity Assay
This protocol describes a method to determine the in vitro potency of an autotaxin inhibitor.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as a substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
Procedure:
-
Prepare a solution of the test inhibitor in DMSO and dilute it to various concentrations in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor solution or vehicle (DMSO in assay buffer) to each well.
-
Add 25 µL of recombinant human autotaxin solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a substrate/detection mix containing LPC, choline oxidase, HRP, and Amplex Red in the assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate/detection mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with an autotaxin inhibitor.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control for the inhibitor
Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
On day 0, instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline intratracheally. Control mice receive sterile saline only.
-
From day 1 to day 21, administer the autotaxin inhibitor or vehicle control to the mice daily via oral gavage.
-
Monitor the body weight of the mice throughout the experiment.
-
On day 21, euthanize the mice and collect the lungs.
-
One lung can be used for histological analysis (e.g., Masson's trichrome staining for collagen) and the other for biochemical analysis (e.g., hydroxyproline assay to quantify collagen content).
-
For histological analysis, fix the lung in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections and score the degree of fibrosis using the Ashcroft scoring system.
-
For biochemical analysis, homogenize the lung tissue and perform a hydroxyproline assay to quantify total collagen content.
Concluding Remarks
The inhibition of autotaxin represents a promising therapeutic strategy for idiopathic pulmonary fibrosis. The protocols and data presented here provide a framework for researchers to investigate the efficacy of novel autotaxin inhibitors in preclinical models of IPF. While specific data for "this compound" is not publicly available, the provided methodologies using representative potent inhibitors can be readily adapted to evaluate its potential. Careful experimental design and a thorough understanding of the ATX-LPA signaling axis are crucial for the successful application of these compounds in fibrosis research.
References
- 1. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Phosphonate Derivatives as Autotaxin (ATX) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Implications of Autotaxin inhibitors with a Three-Point lock binding mode. | Semantic Scholar [semanticscholar.org]
- 4. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of Autotaxin Inhibitors in Cancer Metastasis Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a critical pathway in promoting cancer progression and metastasis.[1][2] ATX, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1] LPA, in turn, binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion – all hallmark processes of metastasis.[1][3][4] Consequently, inhibiting ATX activity presents a promising therapeutic strategy to abrogate the pro-metastatic effects of the ATX-LPA axis. This document provides detailed application notes and protocols for the use of Autotaxin inhibitors in cancer metastasis research, using publicly available data for well-characterized inhibitors as illustrative examples.
The Autotaxin-LPA Signaling Pathway in Cancer Metastasis
The ATX-LPA signaling pathway plays a multifaceted role in promoting cancer metastasis. Elevated ATX expression has been observed in various cancers and is often associated with poor prognosis.[1][5] LPA, produced by ATX in the tumor microenvironment, can act as a potent chemoattractant, guiding cancer cells to invade surrounding tissues and intravasate into blood vessels. Furthermore, this signaling axis can induce the secretion of various pro-inflammatory cytokines and growth factors, creating a favorable microenvironment for tumor growth and dissemination.[1] Inhibition of ATX can disrupt these processes, thereby reducing the metastatic potential of cancer cells.
Quantitative Data of Representative Autotaxin Inhibitors
Table 1: In Vitro Inhibitory Activity of Representative Autotaxin Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay System | Reference |
| ONO-8430506 | Autotaxin | 100 (IC90) | Plasma ATX activity | [6][7] |
| PF-8380 | Autotaxin | 1.7 | LPC/plasma assay | [8] |
| GLPG1690 | Autotaxin | 131 | LPC assay | [8] |
| ATX-1d | Autotaxin | 1800 | ATX enzyme inhibition assay | [9] |
| Compound 3 | Autotaxin | 100 | LPC assay | [8] |
| Bithionol | Autotaxin | 66,000 | lysoPLD activity | [10] |
| Hexachlorophene | Autotaxin | 68,000 | lysoPLD activity | [10] |
Table 2: Effects of Autotaxin Inhibitors on Cancer Cell Phenotypes
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| ONO-8430506 | 4T1 mouse breast cancer | In vivo tumor growth & metastasis | ~60% reduction in tumor growth and lung metastasis | 100 mg/kg/day | [6][7] |
| IOA-289 | E0771 mouse breast cancer | In vivo tumor growth | ~60% reduction in tumor growth | Not specified | [11] |
| GLPG1690 | 4T1 mouse breast cancer | In vivo metastasis | Increased efficacy of radiotherapy and chemotherapy | Not specified | [12] |
| shRNA knockdown | 4T1 mouse breast cancer | In vitro invasion & in vivo metastasis | Reduced invasion and metastasis | N/A | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with various Autotaxin inhibitors and cancer cell lines.
Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to assess collective cell migration.
Materials:
-
Cancer cells of interest
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound-making tool
-
Culture medium (with and without serum)
-
Autotaxin inhibitor of interest
-
Microscope with a camera
Procedure:
-
Seed cells in a 12-well or 24-well plate and grow to form a confluent monolayer.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing different concentrations of the Autotaxin inhibitor or vehicle control.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration and Invasion Assay
This assay quantifies the chemotactic migration and invasion of individual cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cancer cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Autotaxin inhibitor of interest
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure for Migration Assay:
-
Rehydrate the Transwell inserts with serum-free medium.
-
Seed cancer cells (e.g., 1 x 105 cells) in serum-free medium in the upper chamber of the insert.
-
Add medium containing the chemoattractant to the lower chamber.
-
Add the Autotaxin inhibitor or vehicle control to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
Procedure for Invasion Assay:
-
Coat the upper surface of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 2-8 of the migration assay protocol. The Matrigel serves as an extracellular matrix barrier that cells must degrade and invade to migrate to the lower chamber.
In Vivo Metastasis Model
Animal models are crucial for evaluating the anti-metastatic potential of Autotaxin inhibitors in a physiological context.
Materials:
-
Immunocompromised or syngeneic mice (e.g., BALB/c or C57BL/6)
-
Cancer cells capable of metastasis (e.g., 4T1, B16-F10)
-
Autotaxin inhibitor of interest formulated for in vivo administration
-
Bioluminescence or fluorescence imaging system (if using reporter-expressing cells)
Procedure (Example using a tail vein injection model):
-
Culture and harvest the metastatic cancer cells.
-
Inject a specific number of cells (e.g., 1 x 106 cells) into the lateral tail vein of the mice.
-
Administer the Autotaxin inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Monitor the mice for signs of tumor burden and metastasis development (e.g., using bioluminescence imaging).
-
At the end of the study, euthanize the mice and harvest organs (e.g., lungs, liver, bones).
-
Quantify the number and size of metastatic nodules in the target organs.
-
Perform histological analysis to confirm the presence of metastatic lesions.
Logical Relationship of Autotaxin Inhibition and Metastasis
The inhibition of Autotaxin initiates a cascade of events that ultimately leads to the suppression of cancer metastasis. This logical relationship is depicted in the diagram below.
References
- 1. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin, LPA Receptors (1 and 5) Exert Disparate Functions in Tumor Cells Versus the Host Tissue Microenvironment in Melanoma Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scripps.edu [scripps.edu]
- 5. Cancer Cell Expression of Autotaxin Controls Bone Metastasis Formation in Mouse through Lysophosphatidic Acid-Dependent Activation of Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of autotaxin delays breast tumor growth and lung metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not [mdpi.com]
Application Notes and Protocols: Administration of Autotaxin-IN-5 in Mouse Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and evaluation of Autotaxin-IN-5 (also known as PF-8380) in established mouse models of neuroinflammation. The included data and methodologies are based on preclinical studies demonstrating the therapeutic potential of inhibiting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis in neurological disorders characterized by inflammation.
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of cellular processes.[1][2][3] In the central nervous system (CNS), the ATX-LPA axis has been implicated in the pathogenesis of neuroinflammatory diseases.[4][5][6] Inhibition of ATX presents a promising therapeutic strategy to mitigate neuroinflammation.[5][7][8] this compound (PF-8380) is a potent inhibitor of ATX that has been shown to reduce neuroinflammation and improve neurological outcomes in mouse models.[6][9]
These protocols detail the use of this compound in two common mouse models of neuroinflammation: lipopolysaccharide (LPS)-induced endotoxemia and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (PF-8380) administration in mouse models of neuroinflammation.
Table 1: Effect of this compound (PF-8380) on Pro-inflammatory Gene Expression in the Brain of LPS-Treated Mice [7]
| Gene | Treatment Group | Fold Change vs. Control |
| iNOS | LPS + Vehicle | Significantly Upregulated |
| LPS + PF-8380 (30 mg/kg) | Significantly Reduced | |
| TNFα | LPS + Vehicle | Significantly Upregulated |
| LPS + PF-8380 (30 mg/kg) | Significantly Reduced | |
| IL-1β | LPS + Vehicle | Significantly Upregulated |
| LPS + PF-8380 (30 mg/kg) | Significantly Reduced | |
| IL-6 | LPS + Vehicle | Significantly Upregulated |
| LPS + PF-8380 (30 mg/kg) | Significantly Reduced | |
| CXCL2 | LPS + Vehicle | Significantly Upregulated |
| LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
Table 2: Effect of this compound (PF-8380) on Protein Expression in the Brain of LPS-Treated Mice [7][8]
| Protein | Treatment Group | Expression Level vs. LPS-only |
| TLR4 | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| Iba1 | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| GFAP | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| COX2 | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
Table 3: Effect of Autotaxin Inhibitor (HA-130) on CNS Infiltrating Immune Cells in EAE Mice [4]
| Cell Type | Treatment Group | Cell Number vs. Vehicle |
| CD4+ T cells (Brain) | HA-130 (10 mg/kg in chow) | Significantly Decreased |
| CD4+ T cells (Spinal Cord) | HA-130 (10 mg/kg in chow) | Decreased |
| B cells (Brain) | HA-130 (10 mg/kg in chow) | Decreased |
| B cells (Spinal Cord) | HA-130 (10 mg/kg in chow) | Decreased |
Signaling Pathway
The diagram below illustrates the role of the Autotaxin-LPA signaling pathway in neuroinflammation and the mechanism of action for this compound.
Caption: Autotaxin-LPA signaling in neuroinflammation.
Experimental Protocols
Protocol 1: LPS-Induced Neuroinflammation Model
This protocol describes the induction of acute neuroinflammation using lipopolysaccharide (LPS) and treatment with this compound.[5][7]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (PF-8380)
-
Vehicle (e.g., DMSO, Hydroxypropyl Cellulose 2% / Tween 80 0.1%)[1][2]
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Preparation of Reagents:
-
Experimental Groups (n=6-8 per group): [3]
-
Group 1: Vehicle control (i.p. injection of vehicle)
-
Group 2: LPS + Vehicle (i.p. injection of LPS and vehicle)
-
Group 3: LPS + this compound (co-injection of LPS and this compound)
-
-
Administration: Administer the respective treatments via intraperitoneal injection.
-
Monitoring: Monitor the animals for signs of sickness.
-
Tissue Collection: At 24 hours post-injection, euthanize the mice.[3]
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS).
-
Collect brains and other relevant tissues. For gene and protein expression analysis, one hemisphere can be snap-frozen in liquid nitrogen and stored at -80°C, while the other can be fixed for immunohistochemistry.
-
-
Analysis:
-
Quantitative PCR (qPCR): Analyze the expression of pro-inflammatory genes (e.g., iNOS, TNFα, IL-6, IL-1β, CXCL2) in brain homogenates.[7]
-
Western Blot or ELISA: Analyze the protein levels of inflammatory markers (e.g., TLR4, Iba1, GFAP, COX2).[7][8]
-
Immunohistochemistry: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE, a model of multiple sclerosis, and therapeutic intervention with an autotaxin inhibitor.[4][10]
Materials:
-
C57BL/6J or SJL/J mice (10-12 weeks old)[10]
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151 peptide[10][11]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound (formulated in chow or for daily injection)
-
Sterile saline and PBS
-
Syringes and needles
Procedure:
-
EAE Induction:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a standardized scale (e.g., 0-5 or 0-9, where 0 is no disease and higher scores indicate increasing paralysis).[12]
-
-
Treatment Administration:
-
Begin treatment with this compound at the onset of clinical signs.
-
Administer the inhibitor daily, for example, at 10 mg/kg formulated in chow or via oral gavage/i.p. injection.[4]
-
-
Endpoint and Tissue Collection:
-
Continue monitoring and scoring for the duration of the study (e.g., 22 days post-immunization).[4]
-
At the study endpoint, euthanize the mice and perfuse with PBS.
-
Collect brains and spinal cords.
-
-
Analysis:
-
Flow Cytometry: Isolate immune cells from the CNS and analyze the populations of infiltrating T cells, B cells, and myeloid cells.[4]
-
Histology: Perform histological analysis on brain and spinal cord sections to assess demyelination and immune cell infiltration.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse model of neuroinflammation.
Caption: Workflow for in vivo studies of this compound.
References
- 1. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin in encephalitogenic CD4 T cells as a therapeutic target for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Autotaxin Ameliorates LPA-Mediated Neuroinflammation and Alleviates Neurological Dysfunction in Acute Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Experimental Autoimmune Encephalomyelitis with Alpha Lipoic Acid and Associative Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Potency (IC50) of Autotaxin-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (LysoPLD) activity.[1][2] It is the primary enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][3] The ATX-LPA signaling axis is integral to a wide array of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[4][5] Dysregulation of this pathway has been implicated in the progression of diseases such as cancer, idiopathic pulmonary fibrosis, and arthritis, making ATX a significant therapeutic target.[4]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, Autotaxin-IN-5, against human Autotaxin. The primary method described is a fluorogenic assay, which offers high sensitivity and a continuous readout of enzyme activity.[3]
Autotaxin Signaling Pathway
Autotaxin catalyzes the conversion of LPC into LPA in the extracellular space. LPA then binds to at least six distinct G protein-coupled receptors (LPAR1-6) on the cell surface.[3] This binding event activates downstream signaling cascades, such as those involving Rho, PI3K, and Ras, which in turn mediate various cellular responses.[5] Inhibition of ATX, therefore, leads to a decrease in LPA production and a subsequent reduction in LPAR activation and downstream signaling.[6]
Experimental Protocol: Fluorogenic IC50 Assay
This protocol details the measurement of this compound IC50 using a fluorogenic substrate, which is a widely adopted method for assessing ATX activity.
Principle
The assay utilizes a synthetic LPC analogue, FS-3, which is conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Autotaxin cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity over time.[3] The rate of this increase is proportional to the ATX enzyme activity. By measuring this rate across a range of this compound concentrations, an IC50 value can be determined.
Materials and Reagents
-
Enzyme: Recombinant Human Autotaxin (ATX/ENPP2)
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)
-
Substrate: FS-3 (fluorogenic ATX substrate)
-
Positive Control: PF-8380 or another known ATX inhibitor with a known IC50
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA
-
Instrumentation: Fluorescence plate reader capable of excitation at ~485 nm and emission at ~528 nm, with temperature control (37°C)
-
Plate: Black, flat-bottom 96- or 384-well microplate
-
Solvent: 100% DMSO for inhibitor dilution
Assay Protocol
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution series of this compound in 100% DMSO. For a typical 10-point curve, start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:5 serial dilutions.
-
Prepare a similar dilution series for the positive control inhibitor (e.g., PF-8380).
-
Include a DMSO-only control (vehicle) for 0% inhibition (maximum activity).
-
-
Prepare Reagents for Assay Plate:
-
ATX Enzyme Solution: Dilute recombinant ATX in cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the instrument (e.g., 1-5 nM). Prepare enough for all wells.
-
Substrate Solution: Dilute the FS-3 substrate in Assay Buffer to the desired final concentration (e.g., 1-5 µM).
-
-
Set Up the Assay Plate (96-well format example):
-
Test Wells: Add 2 µL of each this compound serial dilution.
-
Positive Control Wells: Add 2 µL of each positive control serial dilution.
-
Maximum Activity (0% Inhibition) Wells: Add 2 µL of 100% DMSO.
-
No Enzyme (Background) Wells: Add 2 µL of 100% DMSO.
-
Add 98 µL of the ATX Enzyme Solution to all wells except the "No Enzyme" wells.
-
To the "No Enzyme" wells, add 98 µL of Assay Buffer without the enzyme.
-
Mix the plate gently and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Read the Reaction:
-
Pre-warm the Substrate Solution to 37°C.
-
Initiate the enzymatic reaction by adding 100 µL of the Substrate Solution to all wells. The final volume should be 200 µL.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (kinetic mode) every 1-2 minutes for a period of 30-60 minutes.
-
Experimental Workflow
The workflow diagram below outlines the key steps from preparation to final data analysis for determining the IC50 value of this compound.
Data Presentation and Analysis
Data Analysis
-
Calculate Reaction Rates: For each well, plot the fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the reaction rate (V).
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of ATX activity inhibited at each concentration of this compound: % Inhibition = 100 x [1 - (Vinhibitor - Vbackground) / (Vmax - Vbackground)]
-
Vinhibitor: Rate in the presence of this compound.
-
Vbackground: Rate from "No Enzyme" wells.
-
Vmax: Rate from "DMSO only" wells (maximum activity).
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ATX activity.
Example Data Table for IC50 Determination
The following table shows example data for a hypothetical IC50 determination experiment for this compound.
| This compound [nM] | Log [Inhibitor] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | N/A | 250.0 | 0.0% |
| 1 | 0.00 | 225.5 | 9.8% |
| 3 | 0.48 | 201.2 | 19.5% |
| 10 | 1.00 | 155.8 | 37.7% |
| 30 | 1.48 | 98.3 | 60.7% |
| 100 | 2.00 | 51.7 | 79.3% |
| 300 | 2.48 | 24.1 | 90.4% |
| 1000 | 3.00 | 15.2 | 93.9% |
| No Enzyme Control | N/A | 10.0 | N/A |
Comparative Potency of Known ATX Inhibitors
This table summarizes the reported IC50 values for several well-characterized Autotaxin inhibitors, providing a benchmark for evaluating the potency of this compound.
| Inhibitor | IC50 Value (LPC Substrate Assay) | Assay Type | Reference |
| PF-8380 | 1.7 nM / 2.8 nM | Fluorogenic / Biochemical | [1][7] |
| HA155 | 5.7 nM | Fluorogenic | [1][7] |
| GLPG1690 (Ziritaxestat) | 131 nM | Biochemical | [6] |
| PAT-048 | 1.1 nM | Biochemical | [1] |
| ATX-1d | 1.8 µM | Fluorogenic (FS-3) | [3] |
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin-IN-5 in In Vivo Animal Studies
For research use only. Not for use in humans.
Introduction
Autotaxin-IN-5, also identified as compound 63 from patent WO2018212534A1, is an inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling pathway is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, inhibitors of this pathway, such as this compound, are valuable tools for research in areas like idiopathic pulmonary fibrosis.[1][2][3][4][5]
These application notes provide a summary of the available information for the use of autotaxin inhibitors in in vivo animal studies, with a specific focus on providing a starting point for researchers working with this compound. Due to the limited publicly available in vivo data for this compound, this document leverages data from a similarly named and commercially available compound, "ATX inhibitor 5," to provide a relevant experimental protocol. Researchers should consider this as a foundational guide and optimize the protocol for their specific animal model and research objectives.
Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), to initiate downstream signaling cascades that influence cellular functions.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not publicly available, the following table summarizes the reported in vivo data for "ATX inhibitor 5," a potent and orally active autotaxin inhibitor. This information can serve as a valuable reference for planning studies with this compound.
| Compound | Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| ATX inhibitor 5 | Male Kunming mice (8 weeks old, 22-25 g) with CCl4-induced hepatic fibrosis | 20-40 mg/kg, once daily for two weeks | Oral (p.o.) | Prominently reduced the level of hepatic fibrosis. | [6][7] |
Experimental Protocol: In Vivo Evaluation of Autotaxin Inhibitors in a Mouse Model of Hepatic Fibrosis
This protocol is based on the published study of "ATX inhibitor 5" and is intended as a starting point for in vivo studies with this compound.[6][7] It is crucial to perform dose-range finding studies and to adapt the protocol to the specific research question and animal model.
Materials
-
This compound (or other autotaxin inhibitor)
-
Vehicle for solubilizing the inhibitor (e.g., 0.5% carboxymethylcellulose sodium)
-
Male Kunming mice (or other appropriate strain)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Standard laboratory equipment for animal handling, dosing, and tissue collection.
Experimental Workflow
Caption: General experimental workflow for in vivo evaluation of this compound.
Detailed Methodology
-
Animal Model Induction:
-
Acclimatize male Kunming mice (8 weeks old, 22-25 g) for at least one week under standard laboratory conditions.
-
Induce hepatic fibrosis by intraperitoneal injection of a solution of CCl4 in olive oil (e.g., 10% v/v) at a specified dose and frequency (e.g., twice weekly for 4-8 weeks). The exact protocol for fibrosis induction should be based on established literature and institutional guidelines.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Based on the reference data for "ATX inhibitor 5," a starting dose range of 20-40 mg/kg can be considered.[6][7] It is highly recommended to perform a pilot study to determine the optimal and tolerable dose of this compound.
-
Administer the prepared this compound suspension or vehicle to the respective groups of mice via oral gavage once daily for the duration of the treatment period (e.g., two weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Collect blood samples for the analysis of plasma LPA levels and liver function markers (e.g., ALT, AST).
-
Harvest liver tissue for histological analysis to assess the degree of fibrosis (e.g., using Hematoxylin and Eosin (H&E) and Sirius Red staining).
-
Conclusion
While direct in vivo dosage and protocol information for this compound is currently limited, the data available for the structurally and functionally similar "ATX inhibitor 5" provides a solid foundation for initiating preclinical studies. Researchers are strongly encouraged to conduct preliminary dose-finding and tolerability studies to establish an effective and safe dosage regimen for this compound in their specific animal model of interest. The provided signaling pathway diagrams and experimental workflow offer a conceptual framework to guide the design and execution of these in vivo investigations.
References
- 1. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2156655-99-9|COA [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
Application Notes and Protocols for Autotaxin-IN-5 in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies evaluating the efficacy of Autotaxin-IN-5, a potent autotaxin (ATX) inhibitor, in preclinical murine models of arthritis. The protocols detailed below are based on established methodologies for collagen-induced arthritis (CIA) and provide a framework for assessing the therapeutic potential of this compound.
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation.[3] In the context of arthritis, elevated levels of ATX and LPA have been observed in the synovial fluid and plasma of patients, correlating with disease severity.[1][2][4] ATX is expressed by synovial fibroblasts, and its product, LPA, promotes the proliferation and migration of these cells, contributing to synovial inflammation and joint destruction.[2][4] this compound is a small molecule inhibitor of ATX, and its therapeutic potential in arthritis is predicated on its ability to reduce the production of pro-inflammatory LPA in the joints.
Mechanism of Action: The Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[2] LPA then binds to a family of G-protein coupled receptors (GPCRs), primarily LPA1-6, on the surface of target cells, including synovial fibroblasts and immune cells.[3] This binding initiates a cascade of intracellular signaling events that drive the inflammatory and proliferative responses characteristic of arthritis.[5]
Experimental Design: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
I. Induction of Collagen-Induced Arthritis
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of CII solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin daily monitoring for the onset of arthritis around day 21. Clinical signs include erythema and swelling of the paws.
-
II. This compound Treatment Protocol
Note: The following protocol is based on studies using the closely related autotaxin inhibitor PF-8380.[6][7] Dose-response studies are recommended to determine the optimal dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
Protocol:
-
Treatment Groups:
-
Group 1: Naive (no CIA induction, no treatment)
-
Group 2: Vehicle Control (CIA induction + vehicle)
-
Group 3: this compound (CIA induction + low dose, e.g., 10 mg/kg)
-
Group 4: this compound (CIA induction + high dose, e.g., 30 mg/kg)
-
Group 5: Positive Control (e.g., Methotrexate, 1 mg/kg)
-
-
Administration:
-
Begin treatment upon the first signs of arthritis (prophylactic) or after the disease is established (therapeutic).
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
Continue treatment for a predefined period, typically 14-21 days.
-
References
- 1. Effect of autotaxin inhibition in a surgically-induced mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin expression from synovial fibroblasts is essential for the pathogenesis of modeled arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The autotaxin-lysophosphatidic acid pathway in pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. runa.sergas.gal [runa.sergas.gal]
- 6. Myeloid-specific deletion of autotaxin inhibits rheumatoid arthritis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing Autotaxin-IN-5 Effects on Lysophosphatidic Acid (LPA) Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA, which in turn activates a family of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[2][3] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, inflammation, and fibrosis.[4][5] Consequently, inhibition of ATX is a promising therapeutic strategy for these conditions.
Autotaxin-IN-5 is a potent and orally active inhibitor of autotaxin with a reported IC50 of 15.3 nM.[6][7] It has demonstrated anti-hepatofibrosis effects in preclinical models and is being investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis.[6][8] This document provides detailed application notes and protocols for assessing the effects of this compound on LPA levels in both in vitro and in vivo settings.
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways. This compound acts by directly inhibiting the enzymatic activity of ATX, thereby reducing the levels of LPA.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of Autotaxin Inhibition on LPA Levels
The following tables summarize representative quantitative data on the effects of autotaxin inhibitors on LPA levels from both in vitro and in vivo studies. These tables provide a framework for presenting experimental data for this compound.
Table 1: In Vitro Inhibition of LPA Production by Autotaxin Inhibitors
| Compound | System | Substrate | Inhibitor Conc. (nM) | % Inhibition of LPA Production | Reference |
| This compound | Isolated Enzyme | LPC | 15.3 (IC50) | 50 | [6] |
| PF-8380 | Isolated Enzyme | LPC | 2.8 (IC50) | 50 | [8] |
| PF-8380 | Human Whole Blood | Endogenous LPC | 101 (IC50) | 50 | [8] |
| GLPG1690 | Human Plasma | Endogenous LPC | 242 (IC50) | 50 | [2] |
Table 2: In Vivo Reduction of Plasma LPA Levels by Autotaxin Inhibitors
| Compound | Animal Model | Dose & Route | Time Point | % Reduction in Plasma LPA | Reference |
| This compound | Mouse (CCl4-induced hepatic fibrosis) | 20-40 mg/kg, p.o. | Not Specified | Significant Reduction | [6][7] |
| PF-8380 | Rat (inflammatory hyperalgesia) | 30 mg/kg, p.o. | 3 hours | >95 | [9] |
| GLPG1690 | Healthy Human Volunteers | 600 mg, p.o. | 2-4 hours | ~80 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity in Cell Culture
This protocol describes a method to determine the effect of this compound on LPA production in a cell culture system.
Materials:
-
Cell line of interest (e.g., A2058 melanoma cells, which secrete ATX)
-
Cell culture medium and supplements
-
This compound (CAS: 2402772-45-4)
-
Vehicle control (e.g., DMSO)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)
-
Phosphate-buffered saline (PBS)
-
Reagents for LPA extraction (see Protocol 3)
-
LC-MS/MS system for LPA quantification
Experimental Workflow:
Caption: Workflow for the in vitro assessment of this compound.
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Wash the cells with PBS and replace the growth medium with serum-free medium.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations. Add this compound or vehicle control to the cells and pre-incubate for 30 minutes.
-
Add the LPC substrate to the medium to a final concentration of 1-10 µM.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Extract LPA from the supernatant using the protocol for LPA extraction from aqueous samples (see Protocol 3).
-
Analyze the extracted samples by LC-MS/MS to quantify the levels of different LPA species.
Protocol 2: In Vivo Assessment of this compound on Plasma LPA Levels
This protocol outlines a general procedure for evaluating the effect of orally administered this compound on plasma LPA levels in a mouse model.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Reagents for LPA extraction (see Protocol 3)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the in vivo assessment of this compound.
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer a single dose of this compound (e.g., 20-40 mg/kg) or vehicle to the mice via oral gavage.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) into EDTA-coated tubes.
-
Immediately place the blood samples on ice and centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Extract LPA from the plasma samples using the protocol for LPA extraction from plasma/serum (see Protocol 3).
-
Analyze the extracted samples by LC-MS/MS to determine the concentrations of various LPA species.
Protocol 3: LPA Extraction and Quantification by LC-MS/MS
This protocol provides a general method for the extraction of LPA from biological samples and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standard (e.g., 17:0 LPA)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Hydrochloric acid (HCl)
-
LC-MS/MS system equipped with a C18 or C8 column
Sample Preparation (from Plasma/Serum):
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma, add the internal standard.
-
Add 1 mL of a cold mixture of chloroform:methanol (1:2, v/v).
-
Vortex vigorously for 1 minute.
-
Add 300 µL of chloroform and 300 µL of 0.1 M HCl.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 or C8 column with a gradient elution of mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect specific LPA species. The precursor ion for each LPA species is its [M-H]⁻ ion, and a common product ion is m/z 153, corresponding to the glycerophosphate backbone.
Table 3: Example MRM Transitions for LPA Species
| LPA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 LPA | 409.3 | 153.1 |
| 18:0 LPA | 437.3 | 153.1 |
| 18:1 LPA | 435.3 | 153.1 |
| 18:2 LPA | 433.3 | 153.1 |
| 20:4 LPA | 457.3 | 153.1 |
| 17:0 LPA (IS) | 423.3 | 153.1 |
Data Analysis: Quantify the concentration of each LPA species by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of LPA standards.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively assess the inhibitory activity of this compound on LPA production. The combination of in vitro and in vivo assays, coupled with sensitive LC-MS/MS-based quantification of LPA levels, will enable a thorough characterization of the pharmacological effects of this and other autotaxin inhibitors. Careful experimental design and adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the development of novel therapeutics targeting the ATX-LPA signaling axis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Design and Development of Autotaxin Inhibitors | MDPI [mdpi.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 8. This compound 2156655-99-9 | MedChemExpress [medchemexpress.eu]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Autotaxin-IN-5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][3] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), activating a multitude of downstream signaling pathways that regulate diverse cellular processes, including cell proliferation, migration, survival, and differentiation.[2][3][4] The ATX-LPA signaling axis has been implicated in various physiological and pathological conditions, including embryonic development, inflammation, fibrosis, and cancer.[2][3][5] Consequently, the inhibition of autotaxin is a promising therapeutic strategy for a range of diseases.
Autotaxin-IN-5, identified as compound 63 in patent WO2018212534A1, is a novel inhibitor of autotaxin with potential therapeutic applications in conditions such as idiopathic pulmonary fibrosis.[1][2][5] High-throughput screening (HTS) assays are essential tools for the discovery and characterization of new autotaxin inhibitors. These assays enable the rapid screening of large compound libraries to identify potent and selective inhibitors of ATX activity.
This document provides detailed application notes and protocols for the use of this compound in HTS assays, intended for researchers, scientists, and professionals involved in drug discovery and development.
Autotaxin Signaling Pathway
The autotaxin signaling pathway begins with the enzymatic conversion of LPC to LPA by ATX. LPA then binds to its G protein-coupled receptors on the cell surface, initiating a cascade of intracellular signaling events.
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [1][5] |
| Synonym | Compound 63 (from patent WO2018212534A1) | [1][5] |
| CAS Number | 2156655-99-9 | [2] |
| Molecular Formula | C30H29N9O2 | [2] |
| Molecular Weight | 547.61 g/mol | [2] |
Representative Inhibitory Activity of an Autotaxin Inhibitor
Note: Specific IC50 values for this compound are not publicly available. The following data for "ATX inhibitor 5" is provided as a representative example of data obtained from HTS assays for a potent autotaxin inhibitor.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| ATX inhibitor 5 | Biochemical HTS Assay | FS-3 | 15.3 | [3] |
Experimental Protocols
High-Throughput Screening Assay for Autotaxin Inhibitors
This protocol describes a fluorescence-based HTS assay to measure the inhibitory activity of compounds against autotaxin. The assay utilizes a fluorogenic substrate, FS-3, which is an LPC analog that fluoresces upon cleavage by ATX.[6]
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound or other test compounds
-
FS-3 (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control (a known ATX inhibitor), and negative control (DMSO vehicle) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant human Autotaxin in cold Assay Buffer to the desired working concentration.
-
Add an equal volume (e.g., 5 µL) of the diluted enzyme solution to each well of the assay plate, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic substrate FS-3 in Assay Buffer.
-
Add an equal volume (e.g., 10 µL) of the FS-3 solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore released from FS-3.
-
Monitor the increase in fluorescence intensity over time (kinetic reading) or at a fixed time point (endpoint reading).
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the fluorescence signal over time).
-
Calculate the percent inhibition for each compound concentration relative to the negative control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HTS Experimental Workflow
Conclusion
This compound represents a promising new inhibitor of autotaxin for potential therapeutic development. The high-throughput screening protocols outlined in this document provide a robust framework for the identification and characterization of this compound and other novel ATX inhibitors. The use of a reliable and sensitive fluorescence-based assay with the substrate FS-3 allows for efficient screening of large compound libraries. The provided data and protocols are intended to guide researchers in their drug discovery efforts targeting the ATX-LPA signaling pathway. While specific quantitative data for this compound is not yet widely published, the methodologies described herein are applicable for its comprehensive evaluation.
References
- 1. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 2. This compound|2156655-99-9|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
improving Autotaxin-IN-5 solubility for in vitro experiments
Welcome to the technical support center for Autotaxin-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this potent and orally active autotaxin (ATX) inhibitor.
Troubleshooting Guide
This guide addresses specific issues related to the solubility and handling of this compound to ensure reliable and reproducible experimental outcomes.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound. Always use newly opened, high-purity, anhydrous DMSO.[1]
-
Gentle Heating: Gently warm the solution to aid dissolution. A water bath set to 37°C is a common and safe method. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to break up any precipitate and facilitate dissolution.[1] Intermittent sonication for short periods is recommended.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. The drastic change in solvent polarity from DMSO to an aqueous medium causes the compound to crash out of solution. Here are some strategies to mitigate this:
-
Use a Co-solvent System: For in vivo studies and some in vitro applications, a co-solvent system can improve solubility. A common formulation includes DMSO, PEG300, Tween-80, and saline.[1] While this specific formulation is for in vivo use, the principle of using co-solvents can be adapted for in vitro work, though careful validation is needed to ensure the solvents do not affect your experimental system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.
-
Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO in your culture medium (e.g., up to 0.5%) might be necessary to maintain solubility. However, you must first perform a vehicle control experiment to ensure that this concentration of DMSO does not affect cell viability or the experimental endpoint.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Again, vehicle controls are essential.
-
Preparation in Serum-Containing Medium: If your experiment allows, preparing the final dilution in a medium containing fetal bovine serum (FBS) can help. Serum proteins, such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.
Q3: Can I store my this compound stock solution? If so, what are the recommended conditions?
A3: Yes, stock solutions of this compound can be stored. For optimal stability:
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
As a Solid: The solid powder form of this compound is more stable and can be stored at -20°C for up to 3 years.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that primarily functions as a lysophospholipase D, hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3] LPA is a bioactive lipid that signals through G protein-coupled receptors (LPAR1-6) to mediate various cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of extracellular LPA, thereby blocking these downstream signaling events.
Q2: What are the common in vitro applications of this compound?
A2: Given its mechanism of action, this compound is used in a variety of in vitro assays to study the role of the ATX-LPA signaling axis in:
-
Cancer Biology: Investigating tumor cell proliferation, migration, and invasion.[5]
-
Fibrosis Research: Studying the activation of fibroblasts and the deposition of extracellular matrix proteins.[1]
-
Inflammation and Immunology: Examining the role of LPA in inflammatory responses and immune cell trafficking.[3]
-
Neurobiology: Exploring the involvement of the ATX-LPA pathway in neuropathic pain and neuroinflammation.[2][6]
Q3: What concentrations of this compound are typically used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a typical starting point would be in the low micromolar range. For example, it has been shown to have IC50 values of 1.21 µM and 0.78 µM in cardiac fibroblasts and hepatic stellate cells, respectively.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Solubility | Notes |
| DMSO | ≥ 250 mg/mL (526.46 mM) | Requires ultrasonic treatment. Use newly opened DMSO as it is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.38 mM) | A common vehicle for in vivo studies that can be adapted for some in vitro applications.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.38 mM) | Primarily used for in vivo oral administration.[1] |
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 | Reference |
| Proliferation Assay | Cardiac Fibroblasts (CFs) | 1.21 µM | [1] |
| Proliferation Assay | Hepatic Stellate Cells (t-HSC/Cl-6) | 0.78 µM | [1] |
| Enzymatic Assay | Purified Autotaxin | 15.3 nM | [1] |
Experimental Protocols
Protocol: Inhibition of Cell Migration using a Transwell Assay
This protocol provides a general framework for assessing the effect of this compound on the migration of cancer cells.
-
Cell Culture: Culture your cells of interest (e.g., MDA-MB-231 breast cancer cells) in their recommended growth medium.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% high-quality, anhydrous DMSO.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Cell Starvation:
-
Seed cells in a 6-well plate and grow to ~80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells in serum-free medium for 16-24 hours prior to the assay. This is done to reduce basal signaling.
-
-
Transwell Assay Setup:
-
Rehydrate the membranes of 8 µm pore size Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
In the bottom chamber of the Transwell plate, add serum-free medium containing a chemoattractant (e.g., lysophosphatidylcholine (LPC) as a substrate for ATX, or LPA itself as a positive control).
-
Prepare a cell suspension of the starved cells in serum-free medium.
-
Treat the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
-
Seed the pre-treated cells into the top chamber of the Transwell inserts.
-
-
Incubation: Incubate the Transwell plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
Analysis:
-
Remove the medium from the top and bottom chambers.
-
Gently remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a staining solution (e.g., Crystal Violet or DAPI).
-
Wash the inserts to remove excess stain.
-
Image the stained cells using a microscope and quantify the number of migrated cells per field of view.
-
Mandatory Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Autotaxin-IN-5 off-target effects and how to mitigate them
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin-IN-5 and what is its primary mechanism of action?
This compound is presumed to be a potent and selective inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). ATX is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[1][2][3] By inhibiting ATX, this compound is expected to decrease the production of LPA, thereby attenuating LPA-driven signaling pathways.
Q2: What are the potential off-target effects of Autotaxin inhibitors?
While potent and selective Autotaxin inhibitors are designed to specifically target ATX, off-target effects can still occur, especially at higher concentrations. Potential off-target effects for small molecule inhibitors can include:
-
Inhibition of other enzymes: Small molecules may bind to and inhibit other enzymes with similar active site structures. For kinase inhibitors, this is a well-documented phenomenon. While Autotaxin is not a kinase, the principle of off-target inhibition of other hydrolases or enzymes with nucleotide-binding pockets remains a possibility.
-
Interaction with receptors: Some inhibitors may directly interact with cell surface or intracellular receptors, leading to unintended signaling events. For instance, some ATX inhibitors have been reported to also interact with LPA receptors.[1]
-
Cellular toxicity: At high concentrations, small molecule inhibitors can induce cellular stress and toxicity through mechanisms unrelated to their primary target.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally distinct ATX inhibitor: If a different, structurally unrelated ATX inhibitor produces the same phenotype, it is more likely that the effect is on-target.
-
Perform a dose-response curve: On-target effects should typically occur at concentrations consistent with the inhibitor's known IC50 for Autotaxin. Off-target effects often manifest at significantly higher concentrations.
-
Rescue experiment: The phenotype induced by the inhibitor should be rescued by the addition of exogenous LPA, the product of the Autotaxin-catalyzed reaction.
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Autotaxin expression should phenocopy the effects of the inhibitor if they are on-target.[4][5]
-
Biochemical or cellular target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the inhibitor to Autotaxin in a cellular context.[6][7][8][9][10]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target effects at high concentrations | Perform a dose-response experiment to determine the optimal concentration of this compound. Aim to use the lowest concentration that elicits the desired on-target effect. |
| Vehicle (e.g., DMSO) toxicity | Include a vehicle-only control in all experiments to ensure that the observed effects are not due to the solvent used to dissolve the inhibitor.[11] |
| Cell line variability | Ensure consistent cell passage number and health. Test the inhibitor on multiple cell lines to confirm the specificity of the effect. |
| Assay interference | Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run a control with the inhibitor in a cell-free assay system to check for interference. |
Problem 2: Observed phenotype is not rescued by exogenous LPA.
| Possible Cause | Troubleshooting Step |
| Potent off-target effect | The inhibitor may be acting on a pathway downstream of or parallel to the ATX-LPA axis. Consider performing a broad-spectrum off-target screening, such as a kinome scan or a similar panel for other enzyme classes. |
| LPA receptor desensitization or downregulation | Prolonged stimulation with high concentrations of LPA can lead to receptor desensitization. Optimize the concentration and duration of LPA treatment in your rescue experiment. |
| Incorrect LPA species used | Different LPA species can have varying affinities for different LPA receptors. Ensure you are using an appropriate LPA species for your cell type and the receptors it expresses. |
| Inhibitor directly antagonizes LPA receptors | Some ATX inhibitors have been shown to also have activity at LPA receptors.[1] Test the effect of this compound on LPA-induced signaling in the absence of ATX activity. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for a potent Autotaxin inhibitor, which can be used as a reference for designing experiments. Note: This data is illustrative and not specific to "this compound".
| Parameter | Value | Assay Type | Reference |
| IC50 (ATX) | 1 - 50 nM | Biochemical (FS-3 substrate) | [12][13] |
| IC50 (Plasma ATX) | 50 - 200 nM | Ex vivo (endogenous substrate) | [14] |
| EC50 (Cell-based) | 100 - 1000 nM | Functional assay (e.g., migration) | [15] |
| Off-target Kinase Inhibition | >10 µM | Kinome scan | General observation |
| hERG Inhibition | >10 µM | Electrophysiology | [14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[6][7][9][10]
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS
-
Protease inhibitor cocktail
-
Equipment: PCR cycler or heating block, centrifuges, equipment for protein quantification and Western blotting.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with the vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a PCR cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Autotaxin at each temperature by Western blotting.
-
Interpretation: A shift in the melting curve of Autotaxin to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinome Scan for Off-Target Kinase Profiling
This is a high-throughput biochemical assay to assess the selectivity of an inhibitor against a large panel of kinases. This is typically performed as a service by specialized companies.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Assay Performance: The inhibitor is screened at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. The results are typically provided as a report, often with a visual representation of the targeted kinases.
-
Interpretation: Significant inhibition of kinases other than the intended target indicates potential off-target effects. Follow-up cell-based assays are necessary to confirm the relevance of these findings.
Visualizations
Caption: Autotaxin-LPA Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for On-Target vs. Off-Target Effects.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin-Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin and lysophosphatidic acid stimulate intestinal cell motility by redistribution of the actin modifying protein villin to the developing lamellipodia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Autotaxin-IN-5 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Autotaxin-IN-5 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] Autotaxin is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[4][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (GPCRs), triggering a variety of cellular responses, including cell proliferation, migration, and survival.[4][5] By inhibiting ATX, this compound blocks the production of LPA, thereby modulating these downstream signaling pathways.
Q2: What is the recommended starting concentration for this compound in cell culture?
Currently, there is no specific published data detailing the optimal starting concentration of this compound for all cell types. However, based on data from other potent Autotaxin inhibitors, a starting concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. For instance, a similar inhibitor, "ATX inhibitor 5," has shown IC50 values of 0.78 µM and 1.21 µM in hepatic stellate cells and cardiac fibroblasts, respectively.[6] Another inhibitor, ATX-1d, has an IC50 of 1.8 µM in an enzyme inhibition assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots to avoid repeated freeze-thaw cycles. According to vendor datasheets, this compound in DMSO is stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.[1][2] When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I determine if this compound is cytotoxic to my cells?
A cytotoxicity assay, such as the MTT assay, should be performed to determine the concentration range at which this compound is toxic to your specific cell line. This assay measures the metabolic activity of cells, which is an indicator of cell viability. By treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours), you can identify the concentration that causes a significant reduction in cell viability. This will help you establish a non-toxic working concentration range for your functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Concentration is too low: The concentration of the inhibitor may not be sufficient to effectively inhibit Autotaxin in your cell system. 2. Inhibitor instability: The inhibitor may have degraded due to improper storage or handling. 3. Low Autotaxin expression/activity: The cell line you are using may not express or secrete enough Autotaxin for an inhibitory effect to be observed. 4. Cellular context: The specific signaling pathway being investigated may not be predominantly driven by the Autotaxin-LPA axis in your chosen cell line. | 1. Perform a dose-response experiment: Test a wider range of concentrations, starting from nanomolar to low micromolar. 2. Prepare fresh stock solutions: Ensure proper storage of the stock solution at -80°C in aliquots. Prepare fresh dilutions for each experiment. 3. Assess Autotaxin levels: Confirm the expression and secretion of Autotaxin in your cell line using techniques like Western blot or an ATX activity assay. 4. Use a positive control: Treat cells with LPA to confirm that the downstream signaling pathway is responsive. |
| High cell death or unexpected morphological changes | 1. Concentration is too high: The concentration of this compound may be cytotoxic to your cells. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT): Determine the maximum non-toxic concentration for your cell line. 2. Check DMSO concentration: Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.5%). Always include a vehicle control. 3. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. |
| Precipitation of the inhibitor in the culture medium | 1. Poor solubility: The inhibitor may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. 2. Improper dilution: Adding a highly concentrated DMSO stock directly to the medium can cause precipitation. | 1. Visually inspect the medium: After adding the inhibitor, check for any signs of precipitation. 2. Use a serial dilution method: First, dilute the concentrated DMSO stock in a small volume of serum-free medium before adding it to the final culture volume. 3. Consult the datasheet: Check the inhibitor's solubility information provided by the vendor. |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and a related inhibitor. Please note that the data for this compound is limited, and the values for "ATX inhibitor 5" are provided as a reference.
| Parameter | This compound | "ATX inhibitor 5" (for reference) |
| Molecular Weight | 547.61 g/mol [1][2] | Not Available |
| IC50 (Enzyme Assay) | Not Available | 15.3 nM[6] |
| IC50 (Cell-Based Assay) | Not Available | 0.78 µM (Hepatic Stellate Cells) 1.21 µM (Cardiac Fibroblasts)[6] |
| Recommended Starting Concentration Range (in vitro) | 10 nM - 1 µM (Estimated) | Not specified |
| Solubility | Soluble in DMSO[1] | Not specified |
| Storage (in DMSO) | 2 weeks at 4°C 6 months at -80°C[1][2] | 1 month at -20°C 6 months at -80°C[6] |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting a specific cellular response (e.g., cell migration, proliferation, or signaling pathway activation).
Materials:
-
This compound
-
Sterile DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
Reagents for your specific functional assay (e.g., cell migration assay kit, proliferation assay kit, antibodies for Western blotting)
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Seed your cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in serum-free medium. A common starting range is from 1 µM down to 1 nM. Also, prepare a vehicle control (serum-free medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Starve the cells by replacing the complete medium with serum-free medium for 4-24 hours, depending on your cell type and assay.
-
Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubate for the desired duration based on your specific assay (e.g., 24-72 hours for proliferation, shorter times for signaling pathway analysis).
-
Perform your functional assay to measure the cellular response at each inhibitor concentration.
-
Analyze the data by plotting the cellular response against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of the maximal response is inhibited).
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on your cell line.
Materials:
-
This compound
-
Sterile DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with DMSO) and a control with untreated cells.
-
Treat the cells with the various concentrations of the inhibitor.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells and plot it against the inhibitor concentration to determine the cytotoxic concentration range.
Visualizations
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound|2156655-99-9|COA [dcchemicals.com]
- 4. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Navigating Inconsistent Results with Autotaxin Inhibitors: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Autotaxin (ATX) inhibitors, with a focus on addressing issues that may arise when using compounds like Autotaxin-IN-5. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
High variability in IC50 values is a common issue and can stem from several factors:
-
Compound Stability and Solubility: Many small molecule inhibitors of ATX exhibit poor solubility in aqueous solutions.[1][2] Precipitation of the inhibitor can lead to a lower effective concentration, resulting in seemingly weaker inhibition.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.
-
Consider using a lower concentration of the inhibitor or optimizing the solvent conditions. Some inhibitors may require a small percentage of DMSO in the final assay buffer.
-
Prepare fresh dilutions from a stock solution for each experiment.
-
-
-
Assay Conditions: The choice of substrate and the presence of proteins in the assay can significantly impact inhibitor potency.
-
Troubleshooting:
-
-
Enzyme Activity: Variations in the activity of the Autotaxin enzyme preparation can lead to inconsistent results.
-
Troubleshooting:
-
Always run a positive and negative control with a known ATX inhibitor to benchmark your results.
-
Ensure the enzyme is properly stored and handled to maintain its activity.
-
-
Q2: My Autotaxin inhibitor shows lower than expected potency in cell-based assays compared to biochemical assays. Why is this happening?
This discrepancy is often observed and can be attributed to several factors:
-
Cellular Uptake and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps.
-
Metabolism: The inhibitor may be metabolized by the cells into a less active or inactive form. Some inhibitors have been shown to have time-dependent inhibitory effects on cytochrome P450 in human liver, which could be a factor in in-vivo or cell-based models.[1]
-
Off-Target Effects: In a complex cellular environment, the inhibitor might interact with other proteins, reducing its effective concentration at the target. Some ATX inhibitors have been noted to have potential off-target effects.[3]
Q3: I am seeing unexpected or contradictory results in my downstream signaling readouts after treating with the Autotaxin inhibitor. What could be the issue?
The ATX-LPA signaling axis is complex, with LPA activating multiple G protein-coupled receptors (LPA1-6) leading to diverse cellular responses.[1][3][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent downstream signaling.
-
Alternative LPA Production: While ATX is a major source of extracellular LPA, other pathways for LPA production exist.[4][5] Your experimental system might have compensatory mechanisms that maintain LPA levels despite ATX inhibition.
-
Receptor Subtype Specificity: The observed cellular response depends on the specific LPA receptor subtypes expressed on your cells of interest.[4]
-
Non-catalytic Functions of ATX: Autotaxin may have biological functions independent of its catalytic activity.[6] Your inhibitor might only be affecting the enzymatic function.
Quantitative Data Summary
The following table summarizes the IC50 values for several well-characterized Autotaxin inhibitors. This data can serve as a reference for expected potency.
| Inhibitor | IC50 (LPC substrate) | IC50 (Plasma) | Notes | Reference |
| PF-8380 | 1.7 nM | - | A potent and widely used ATX inhibitor. | [7] |
| GLPG1690 | 131 nM | 242 nM (human) | The first ATX inhibitor to enter clinical trials. | [1] |
| S32826 | 5.6 nM | - | Potent but has poor solubility and kinetic properties. | [1] |
| PAT-078 | 472 nM | - | An indole-based type II inhibitor. | [7] |
| PAT-494 | 20 nM | - | An indole-based type II inhibitor. | [7] |
| PAT-352 | 26 nM | - | An indole-based type II inhibitor. | [7] |
Experimental Protocols
Standard Autotaxin Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the potency of an ATX inhibitor in a purified system.
Caption: Workflow for a standard ATX inhibition assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Enzyme: Dilute recombinant human Autotaxin in assay buffer.
-
Substrate: Prepare a solution of Lysophosphatidylcholine (LPC) in assay buffer.
-
-
Assay Procedure:
-
Add assay buffer, this compound dilution (or vehicle control), and diluted Autotaxin enzyme to the wells of a 96-well plate.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and measure the amount of product formed. A common method is to measure the choline released from LPC hydrolysis using a fluorescent or colorimetric choline oxidase-based assay.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway
The Autotaxin-LPA Signaling Axis
Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][3][8] LPA then binds to a family of G protein-coupled receptors (LPA1-6) on the cell surface, initiating a variety of downstream signaling cascades that regulate processes such as cell proliferation, migration, and survival.[1][3][4] Inhibition of ATX reduces the production of LPA, thereby attenuating these signaling pathways.
Caption: The Autotaxin-LPA signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autotaxin-IN-5 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Autotaxin-IN-5 in cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This guide provides solutions to common problems observed during experiments with this compound.
Problem 1: Decreased or no cytotoxic effect of this compound on cancer cells.
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced or no response to the inhibitor. What could be the reason?
-
Possible Causes and Solutions:
Possible Cause Suggested Troubleshooting Steps Development of Resistance Verify the identity and purity of your this compound compound. Confirm the cell line identity and check for contamination (e.g., mycoplasma). If the compound and cells are verified, proceed with investigating resistance mechanisms. Increased Autotaxin (ATX) Expression High expression of autotaxin in cancers is often associated with increased tumor progression and resistance to therapy.[1][2] Perform Western blot or qPCR to quantify ATX protein and mRNA levels in resistant cells compared to sensitive parental cells. Mutations in the ATX Gene (ENPP2) Sequence the coding region of the ENPP2 gene in resistant cells to identify potential mutations in the inhibitor's binding site. Upregulation of Alternative LPA Production Pathways Investigate other pathways that can produce extracellular lysophosphatidic acid (LPA), such as the phospholipase A2 (sPLA2) pathway.[1] Alterations in LPA Receptor (LPAR) Signaling Profile the expression of all six LPA receptors (LPAR1-6) at both the mRNA and protein level in sensitive and resistant cells. Upregulation or changes in the expression profile of LPARs can lead to altered downstream signaling.[3] Increased Drug Efflux The ATX-LPA axis can stimulate the expression of multi-drug resistance (MDR) transporters.[4] Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
Problem 2: Inconsistent IC50 values for this compound.
-
Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve the consistency of my results?
-
Possible Causes and Solutions:
Possible Cause Suggested Troubleshooting Steps Experimental Variability Standardize all assay parameters including cell seeding density, inhibitor concentrations, incubation times, and solvent concentrations. Ensure consistent and thorough mixing of reagents. Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as prolonged culturing can lead to phenotypic and genotypic drift. Assay-Specific Issues Ensure complete solubilization of the formazan product in MTT assays. Consider using alternative viability assays like CellTiter-Glo for confirmation. Inhibitor Stability This compound should be stored as a powder at -20°C for up to 2 years. In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[5][6] Prepare fresh dilutions from a stock solution for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound 63 in patent WO2018212534A1, is an inhibitor of Autotaxin (ATX).[5][6] ATX is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[7][8] LPA then binds to its G protein-coupled receptors (LPARs) to promote cancer cell proliferation, survival, migration, and therapy resistance.[1][2][3] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking its pro-cancerous signaling pathways.
Q2: What are the known mechanisms of resistance to Autotaxin inhibitors in cancer cells?
While specific resistance mechanisms to this compound have not been documented, based on the known biology of the ATX-LPA axis, potential mechanisms include:
-
Target Alteration: Mutations in the ENPP2 gene (encoding ATX) that prevent the binding of this compound.
-
Target Overexpression: Increased expression of ATX, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Pathway Bypass: Activation of alternative pathways for LPA production, rendering the inhibition of ATX less effective.[1]
-
Downstream Alterations: Changes in the expression or function of LPA receptors and their downstream signaling components, leading to constitutive activation of the pathway even with reduced LPA levels.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that can pump the inhibitor out of the cell.
Q3: How can I develop a resistant cell line to this compound for my studies?
To develop a resistant cell line, you can use a dose-escalation method. Start by treating the parental cancer cell line with a low concentration of this compound (e.g., near the IC20). As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in the culture medium over several weeks to months. Periodically, you should perform cell viability assays to confirm the shift in the IC50 value.
Q4: Are there any known combination therapies that can overcome resistance to Autotaxin inhibitors?
Combining ATX inhibitors with other anti-cancer agents is a promising strategy. For instance, inhibiting ATX has been shown to increase the sensitivity of cancer cells to chemotherapeutic agents like paclitaxel.[7] In non-small cell lung cancer models, pharmacological inhibition of ATX in combination with anti-PD-1 therapy was sufficient to restore the anti-tumor immune response.[1][9][10][11] Therefore, combining this compound with conventional chemotherapy or immunotherapy could be a viable approach to overcome resistance.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2156655-99-9 | [5] |
| Molecular Formula | C30H29N9O2 | [5][6] |
| Molecular Weight | 547.61 g/mol | [5][6] |
| Storage (Powder) | 2 years at -20°C | [5][6] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [5][6] |
Table 2: IC50 Values of Selected Autotaxin Inhibitors in Different Assays
Note: Specific IC50 values for this compound in cancer cell lines are not currently available in the public domain. This table provides a reference for the potency of other known ATX inhibitors.
| Inhibitor | Assay Type/Cell Line | IC50 | Reference |
| PF-8380 | Isolated Enzyme Assay | 2.8 nM | [6] |
| PF-8380 | Human Whole Blood | 101 nM | [6] |
| ATX inhibitor 5 | Enzyme Assay | 15.3 nM | [12] |
| ATX inhibitor 5 | Cardiac Fibroblasts (CFs) | 1.21 µM | [12] |
| ATX inhibitor 5 | Hepatic Stellate Cells (HSC) | 0.78 µM | [12] |
| ATX-1d | Enzyme Inhibition Assay | 1.8 ± 0.3 µM |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for Autotaxin and LPA Receptors
This protocol is used to determine the protein expression levels of ATX and LPARs.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Autotaxin, LPAR1-6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the protein expression levels between sensitive and resistant cells.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential mechanisms leading to this compound resistance in cancer cells.
References
- 1. JCI - Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer [jci.org]
- 2. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for substrate discrimination and integrin binding by autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer [jci.org]
- 9. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti-PD-1 resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
refining Autotaxin-IN-5 delivery methods for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of Autotaxin-IN-5. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal vehicle for in vivo delivery of this compound?
A1: The optimal vehicle for this compound depends on the administration route and desired formulation properties. Due to its hydrophobic nature, aqueous solutions often require a co-solvent or surfactant. A common starting point is a formulation containing a mixture of PEG400, Solutol HS 15, and water. For intraperitoneal (IP) or oral (PO) administration, a suspension in a vehicle like 0.5% methylcellulose (MC) in water is also a viable option. It is crucial to assess the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Q2: What is a typical dose range for this compound in mice?
A2: The effective dose of this compound can vary significantly depending on the animal model, disease state, and administration route. Based on available literature for similar autotaxin inhibitors, a starting dose range for efficacy studies in mice is often between 10 mg/kg and 50 mg/kg, administered once or twice daily. Dose-response studies are highly recommended to determine the optimal dose for your specific model.
Q3: How can I confirm target engagement of this compound in vivo?
A3: Target engagement can be assessed by measuring the levels of lysophosphatidic acid (LPA), the product of Autotaxin's enzymatic activity, in plasma or tissue samples. A significant reduction in LPA levels in treated animals compared to the vehicle control group indicates successful inhibition of Autotaxin. This can be quantified using methods like LC-MS/MS.
Q4: What are the potential stability issues with this compound formulations?
A4: Like many small molecule inhibitors, this compound formulations can be prone to precipitation, especially when prepared as a suspension. It is essential to ensure the formulation is homogenous before each administration. Sonication can help in resuspending the compound. Prepared formulations should ideally be used fresh. If storage is necessary, stability should be tested at the intended storage temperature (e.g., 4°C) for the planned duration.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | 1. Increase the percentage of co-solvents (e.g., PEG400, DMSO).2. Incorporate a surfactant (e.g., Tween 80, Solutol HS 15).3. Use sonication to aid dissolution/suspension.4. Prepare a micronized suspension to improve stability. |
| Low Bioavailability | Poor absorption from the administration site (e.g., GI tract for oral dosing). | 1. Switch to an alternative administration route like intraperitoneal (IP) or intravenous (IV).2. Optimize the formulation to enhance solubility and absorption.3. Co-administer with a bioavailability enhancer if compatible. |
| Lack of Efficacy in Animal Model | 1. Insufficient dose.2. Poor target engagement.3. Rapid metabolism or clearance. | 1. Conduct a dose-escalation study to find the optimal dose.2. Measure plasma LPA levels to confirm Autotaxin inhibition (see FAQ A3).3. Perform pharmacokinetic (PK) studies to determine the compound's half-life and exposure. Increase dosing frequency if necessary. |
| Adverse Events in Animals | Vehicle toxicity or compound-related toxicity. | 1. Run a vehicle-only control group to assess vehicle tolerance.2. Reduce the dose or switch to a better-tolerated vehicle.3. Monitor animals closely for signs of distress and consult with veterinary staff. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral (PO) Administration
This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Mortar and pestle (optional, for micronization)
-
Sonicator
-
Sterile tubes
-
Calibrated pipettes
Method:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the dose volume (e.g., 10 mL/kg). Calculate the total mass of this compound required for your target concentration (e.g., 3 mg/mL for a 30 mg/kg dose).
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Prepare Suspension:
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste. This can be done in a sterile tube or a mortar.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
-
Homogenize: Use a sonicator to break down any aggregates and ensure a homogenous suspension. Sonicate in short bursts to avoid heating the sample.
-
Final Volume and Storage: Adjust to the final volume with the vehicle. Store at 4°C if not for immediate use (stability should be verified). Before each administration, vortex and sonicate the suspension thoroughly.
Visualizations
Caption: Workflow for preparing and administering this compound in vivo.
Caption: Inhibition of the ATX-LPA signaling axis by this compound.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
how to control for Autotaxin-IN-5 cytotoxicity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential cytotoxicity of Autotaxin inhibitors, including compounds like Autotaxin-IN-5, in various assays.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected cell death in my experiment after treating with an Autotaxin inhibitor. How can I determine if this is due to cytotoxicity of the compound?
A1: It is crucial to differentiate between on-target anti-proliferative effects and off-target cytotoxicity. We recommend performing a dose-response experiment to determine the inhibitor's IC50 for Autotaxin inhibition and CC50 (50% cytotoxic concentration) in your specific cell line. A significant separation between the IC50 and CC50 values suggests a therapeutic window where you can inhibit Autotaxin without causing general cytotoxicity.
Recommended Action:
-
Determine the IC50: Use a biochemical assay to measure the concentration of the inhibitor required to inhibit 50% of Autotaxin activity.[1]
-
Determine the CC50: Perform a cell viability assay (e.g., MTT, MTS, or Real-Time Glo) with a broad range of inhibitor concentrations on your cells of interest.[2][3]
-
Compare IC50 and CC50: A CC50 value at least 10-fold higher than the IC50 is generally considered a good starting point for minimizing off-target cytotoxic effects in your functional assays.
Q2: What are the best practices for preparing and using Autotaxin inhibitors in cell-based assays to avoid issues like precipitation or degradation?
A2: Proper handling of inhibitors is critical for reproducible results.
Best Practices:
-
Solubility: Confirm the solubility of your Autotaxin inhibitor. Many small molecule inhibitors are dissolved in DMSO. Prepare a high-concentration stock solution in an appropriate solvent and then dilute it in your culture medium. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Storage: Store the inhibitor stock solution as recommended by the manufacturer, usually at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[4]
Q3: My Autotaxin inhibitor is showing cytotoxicity at concentrations needed to inhibit the enzyme. What are my options?
A3: If the cytotoxic concentration of your inhibitor overlaps with its effective concentration for Autotaxin inhibition, consider the following strategies:
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired biological effect without causing significant cytotoxicity.
-
Use a Different Inhibitor: If possible, try a structurally different Autotaxin inhibitor that may have a better cytotoxicity profile.
-
Lower the Concentration and Combine with Other Agents: In some contexts, a lower, non-toxic concentration of an Autotaxin inhibitor can be used in combination with other therapeutic agents to achieve a synergistic effect.
-
Confirm On-Target Effect: Use a rescue experiment. If the observed phenotype is due to Autotaxin inhibition, adding back the product of the enzyme, lysophosphatidic acid (LPA), should rescue the effect. If the cytotoxicity persists even with LPA addition, it is likely an off-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Reagent contamination or instability. | Use fresh reagents and buffers. Ensure proper storage of assay components. |
| Inherent fluorescence/absorbance of the inhibitor. | Run a control with the inhibitor in cell-free medium to measure its intrinsic signal and subtract this background. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Different passage numbers of cells. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, or ensure they are filled with medium to maintain humidity. | |
| No inhibitor effect observed | Incorrect inhibitor concentration. | Verify calculations and dilutions. Perform a dose-response curve to find the optimal concentration. |
| Inhibitor degradation. | Use freshly prepared dilutions from a properly stored stock solution. | |
| Low Autotaxin expression in the cell line. | Confirm Autotaxin expression in your cell model using techniques like qPCR or Western blotting. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is designed to assess the cytotoxic effect of an Autotaxin inhibitor on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Autotaxin inhibitor (e.g., this compound)
-
DMSO (vehicle)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the Autotaxin inhibitor in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.
Quantitative Data Summary:
| Inhibitor Concentration (µM) | Absorbance (570 nm) - Corrected | % Cell Viability |
| 0 (Vehicle Control) | Example: 1.20 | 100% |
| 0.1 | Example: 1.18 | 98.3% |
| 1 | Example: 1.15 | 95.8% |
| 10 | Example: 0.85 | 70.8% |
| 50 | Example: 0.60 | 50.0% |
| 100 | Example: 0.30 | 25.0% |
Note: The above data is for illustrative purposes only.
Visualizations
Autotaxin Signaling Pathway and Point of Inhibition
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: A stepwise workflow for determining the cytotoxic potential of a compound.
Troubleshooting Logic for High Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity in assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Autotaxin suppresses cytotoxic T cells via LPAR5 to promote anti–PD-1 resistance in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Autotaxin-IN-5 in Animal Models
Disclaimer: Publicly available pharmacokinetic and physicochemical data for Autotaxin-IN-5 are limited. This guide provides troubleshooting strategies and experimental protocols based on common challenges encountered with poorly soluble small molecule inhibitors, particularly other inhibitors of Autotaxin, and serves as a comprehensive resource for researchers. The quantitative data presented is illustrative and based on typical values for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma exposure of this compound after oral gavage in mice. What are the likely causes?
A1: Low and variable oral bioavailability of potent, specific inhibitors like this compound is often multifactorial. The primary reasons are typically related to its physicochemical properties:
-
Poor Aqueous Solubility: Most kinase inhibitors are lipophilic molecules with low solubility in gastrointestinal fluids. This limits the dissolution rate, which is often the rate-limiting step for absorption.
-
High Lipophilicity (High LogP): While necessary for membrane permeability, very high lipophilicity can lead to poor wetting and dissolution, and the compound may partition into lipid aggregates in the gut, reducing the free fraction available for absorption.
-
Crystalline Solid State: A stable crystalline form of a drug requires more energy to dissolve than an amorphous form, leading to slower dissolution.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the gut lumen.
Q2: What is a simple, initial step to improve the exposure of this compound for a preliminary in vivo efficacy study?
A2: For initial studies, a simple suspension formulation using a wetting agent and a viscosity-enhancing agent can be a good starting point. A commonly used vehicle for poorly soluble compounds in preclinical studies is a suspension in 0.5% to 2% methylcellulose or hydroxypropyl methylcellulose (HPMC) with 0.1% to 0.5% Tween 80.[1][2] This approach aims to ensure a uniform dose administration and improve the wetting of the drug particles in the gastrointestinal tract.
Q3: Are there more advanced formulation strategies that we should consider for long-term development?
A3: Yes, if simple suspensions prove inadequate, several advanced formulation strategies can significantly enhance bioavailability:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: These are particularly suitable for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for absorption and can bypass some metabolic pathways.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Inconsistent dosing of a suspension; settling of the compound. | Ensure the suspension is homogenous by vortexing or stirring immediately before and between dosing each animal. Consider using a formulation with a higher viscosity to slow down settling. |
| Low Cmax despite a seemingly adequate dose. | Poor dissolution rate. | Move from a simple aqueous suspension to a formulation that enhances solubility, such as an amorphous solid dispersion or a lipid-based formulation like SEDDS. |
| Reasonable Cmax but very low overall exposure (AUC). | High first-pass metabolism in the liver or gut wall. | Co-administration with an inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in a pilot study can help diagnose this. However, this is not a long-term solution. Formulation strategies like lipid-based systems can sometimes reduce first-pass metabolism by promoting lymphatic absorption. |
| Exposure is significantly lower with oral administration compared to intravenous administration. | Poor absorption and/or high first-pass metabolism. | This confirms a bioavailability issue. The ratio of the AUC after oral administration to the AUC after intravenous administration gives the absolute bioavailability. The troubleshooting steps would then focus on improving absorption through formulation. |
Quantitative Data Summary
The following tables provide illustrative physicochemical and pharmacokinetic data for a representative Autotaxin inhibitor, which can be used as a benchmark for this compound.
Table 1: Illustrative Physicochemical Properties of a Representative Autotaxin Inhibitor
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~400-500 g/mol | Within the range for good permeability. |
| clogP | 4.0 - 6.0 | High lipophilicity; may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility is a major barrier to absorption. |
| pKa | (Acidic) 3.5-4.5 / (Basic) 7.0-8.0 | pH-dependent solubility in the GI tract. |
| Solid Form | Crystalline | Higher energy barrier for dissolution compared to amorphous. |
Table 2: Illustrative Pharmacokinetic Parameters of a Representative Autotaxin Inhibitor in Mice with Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Simple Suspension (0.5% HPMC, 0.1% Tween 80) | 30 | 50 ± 20 | 2 | 150 ± 75 | < 5% |
| Amorphous Solid Dispersion (1:4 drug-to-polymer ratio) | 30 | 350 ± 100 | 1 | 1200 ± 300 | ~25% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 30 | 600 ± 150 | 0.5 | 2000 ± 500 | ~40% |
Visualizations
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Improving Oral Bioavailability.
Caption: Troubleshooting Decision Tree for Poor Bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
This protocol is a starting point for in vivo studies when the compound has very low water solubility.
Materials:
-
This compound
-
Vehicle components: Hydroxypropyl methylcellulose (HPMC) and Tween 80
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
Analytical balance
Procedure:
-
Prepare the vehicle:
-
To prepare a 0.5% HPMC, 0.1% Tween 80 vehicle, weigh 0.5 g of HPMC and 0.1 g of Tween 80 for every 100 mL of final volume.
-
Add the Tween 80 to approximately 80% of the final volume of purified water and stir until dissolved.
-
Slowly add the HPMC to the stirring solution to avoid clumping.
-
Continue stirring until the HPMC is fully dissolved. This may take several hours.
-
Bring the solution to the final volume with purified water.
-
-
Prepare the suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 30 mg/kg dose in 10 mice (average weight 25 g) with a dosing volume of 10 mL/kg, you will need: 30 mg/kg * 0.025 kg/mouse * 10 mice = 7.5 mg of this compound. Prepare a slight excess (e.g., for 12 mice) to account for losses.
-
Weigh the calculated amount of this compound.
-
If the particle size is large, gently grind the compound in a mortar and pestle to a fine powder.
-
Add a small amount of the vehicle to the powder to create a paste. This helps to wet the compound.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a suitable container and continue stirring with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
-
Dosing:
-
Stir the suspension continuously during the dosing procedure to prevent settling.
-
Use an appropriately sized oral gavage needle for mice (e.g., 20-22 gauge, 1.5 inches long with a ball tip).
-
Administer the calculated volume to each animal.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a simple SEDDS formulation. The components and ratios will need to be optimized for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vials
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients (Solubility Studies):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each excipient in a vial.
-
Vortex the vials and place them in a shaking water bath at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Quantify the amount of dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select the oil, surfactant, and co-surfactant in which this compound shows the highest solubility.
-
-
Construction of a Pseudo-Ternary Phase Diagram:
-
Prepare various ratios of the selected surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2.
-
For each Smix ratio, mix it with the selected oil at different ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil:Smix mixture with water dropwise, under gentle stirring.
-
Observe the formation of an emulsion and note the point at which the solution becomes turbid.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region (the area where clear or bluish-white emulsions form).
-
-
Preparation of the this compound SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region of the phase diagram.
-
Weigh the required amounts of oil, surfactant, and co-surfactant into a vial.
-
Add the pre-weighed this compound to the mixture.
-
Vortex the mixture until the drug is completely dissolved. Gentle warming (e.g., to 40°C) may be used if necessary.
-
-
Characterization and Dosing:
-
Characterize the formulation by determining the particle size of the emulsion upon dilution with water using dynamic light scattering.
-
For in vivo studies, the prepared SEDDS pre-concentrate can be filled into capsules or administered directly by oral gavage.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a lab-scale method to produce an ASD for preclinical studies.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select a suitable polymer and solvent:
-
The polymer should be pharmaceutically acceptable and have a high glass transition temperature (Tg) to stabilize the amorphous drug.
-
The solvent must be able to dissolve both this compound and the chosen polymer at the desired ratio (e.g., 1:2, 1:4 drug-to-polymer).
-
-
Dissolve the drug and polymer:
-
Weigh the calculated amounts of this compound and polymer.
-
Dissolve both components in the selected solvent in a round-bottom flask. Use a sufficient volume of solvent to ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept relatively low to avoid thermal degradation of the compound.
-
Continue evaporation until a solid film or powder is formed on the wall of the flask.
-
-
Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at a moderately elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization and Formulation for Dosing:
-
Characterize the resulting ASD to confirm its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
For oral dosing, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% HPMC) immediately before administration.
-
References
Technical Support Center: Method Refinement for Detecting Autotaxin Inhibitor Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Autotaxin inhibitor metabolites, using "Autotaxin-IN-5" as a representative example.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for this compound and its Metabolites
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. For many small molecule inhibitors, which can be acidic or basic, testing different pH conditions (e.g., 0.1% formic acid for acidic, or 10 mM ammonium bicarbonate for basic) is recommended.[1] |
| Secondary Interactions with Column | Add a competitor to the mobile phase (e.g., a low concentration of triethylamine for basic compounds if experiencing tailing on silica-based columns). Consider using a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column). |
| Sample Solvent Incompatibility | Ensure the sample solvent is as close in composition to the initial mobile phase as possible. If a strong organic solvent is used for extraction, evaporate and reconstitute in a weaker solvent. |
| Column Degradation | Flush the column with a strong solvent wash. If the problem persists, replace the column. |
Issue 2: Low Sensitivity or Inability to Detect this compound Metabolites
| Potential Cause | Recommended Solution |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[2] Test both positive and negative ionization modes, as different metabolites may ionize preferentially in one mode. |
| Suboptimal Fragmentation (for MS/MS) | Optimize collision energy for each metabolite to ensure the generation of characteristic and abundant fragment ions. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample to reduce the concentration of interfering matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for suppression.[3] |
| Metabolite Instability | Ensure proper sample handling and storage (e.g., keep samples on ice or at 4°C during processing and store at -80°C long-term).[4] Use of antioxidants may be necessary if oxidative degradation is suspected. |
| Low Abundance of Metabolites | Increase the sample concentration by concentrating the extract or by using a larger starting sample volume. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A general rule is to equilibrate with at least 10 column volumes. |
| Mobile Phase Composition Changes | Prepare fresh mobile phases daily to avoid changes due to evaporation or degradation. Ensure accurate mixing of mobile phase components. |
| Pump Performance Issues | Check for leaks in the LC system. Prime the pumps to remove any air bubbles. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for a novel Autotaxin inhibitor like this compound?
A1: While specific pathways depend on the inhibitor's structure, common metabolic transformations for small molecule drugs include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione). For Autotaxin inhibitors, which often contain aromatic rings and heterocyclic moieties, hydroxylation (oxidation) followed by glucuronidation is a common pathway.
Q2: How do I choose the right internal standard for quantifying this compound metabolites?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used. It is crucial that the internal standard does not co-elute with any endogenous components of the matrix.[3]
Q3: What are some common adducts I should look for when analyzing this compound metabolites by mass spectrometry?
A3: In positive ionization mode, common adducts include sodium ([M+Na]+) and potassium ([M+K]+). In negative ionization mode, formate ([M+HCOO]-) or acetate ([M+CH3COO]-) adducts may be observed, especially if these are components of the mobile phase.[5]
Q4: How can I confirm the identity of a suspected metabolite?
A4: The highest level of confidence is achieved by comparing the retention time and fragmentation pattern (MS/MS spectrum) of the suspected metabolite with that of a synthesized authentic standard.[6] If a standard is unavailable, high-resolution mass spectrometry can provide an accurate mass measurement to help determine the elemental composition.
Q5: What sample preparation method is recommended for extracting this compound and its metabolites from plasma?
A5: A common and effective method is protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol containing an internal standard). This is followed by centrifugation to pellet the precipitated proteins, and the supernatant is then typically evaporated and reconstituted in a mobile phase-compatible solvent for LC-MS analysis. For cleaner samples, solid-phase extraction (SPE) may be employed.[7][8]
Experimental Protocols
Protocol: Generic Method for the Detection of this compound and its Metabolites in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 30 seconds to mix thoroughly.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and re-equilibrate for 3 minutes. This gradient should be optimized based on the polarity of the parent compound and its expected metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), tested in both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. A full scan or product ion scan can be used for initial metabolite discovery.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each potential metabolite by infusing the pure compounds.
-
Quantitative Data Summary
The following tables present hypothetical but realistic data for the quantification of this compound and two of its putative metabolites (M1: hydroxylated, M2: glucuronidated) in a pharmacokinetic study.
Table 1: LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.2 | 250.1 | 25 |
| Metabolite M1 | 466.2 | 266.1 | 22 |
| Metabolite M2 | 642.2 | 466.2 | 18 |
| Internal Standard | 455.2 | 255.1 | 25 |
Table 2: Plasma Concentration of this compound and its Metabolites Over Time
| Time (hours) | This compound (ng/mL) | Metabolite M1 (ng/mL) | Metabolite M2 (ng/mL) |
| 0.5 | 150.3 | 10.2 | 5.1 |
| 1 | 280.5 | 25.6 | 15.8 |
| 2 | 450.1 | 55.8 | 40.3 |
| 4 | 320.7 | 80.4 | 95.6 |
| 8 | 150.2 | 65.1 | 180.2 |
| 12 | 50.6 | 30.7 | 150.9 |
| 24 | 5.1 | 8.2 | 70.4 |
Visualizations
Caption: The Autotaxin-LPA signaling pathway.
Caption: Experimental workflow for metabolite detection.
Caption: Troubleshooting decision tree.
References
- 1. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum autotaxin levels in chronic disease and acute exacerbation of fibrosing interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Validation & Comparative
A Head-to-Head Comparison of Autotaxin Inhibitors in Preclinical Fibrosis Models: PF-8380 vs. GLPG1690 (Ziritaxestat)
For researchers, scientists, and drug development professionals, the targeting of the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a promising strategy for the treatment of fibrotic diseases. This guide provides an objective comparison of two prominent small molecule autotaxin inhibitors, PF-8380 and GLPG1690 (Ziritaxestat), based on available preclinical data in various fibrosis models.
Autotaxin is a key enzyme responsible for the production of the pro-fibrotic signaling molecule lysophosphatidic acid (LPA).[1][2] Inhibition of ATX is therefore a rational therapeutic approach to mitigate the downstream effects of LPA, which include fibroblast proliferation, migration, and extracellular matrix deposition—hallmarks of fibrotic tissue remodeling.[2]
At a Glance: Key Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for PF-8380 and GLPG1690 in the context of fibrosis.
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Target | IC50 | Assay Conditions |
| PF-8380 | Autotaxin | 1.7 nM | Using 17:0 LPC as substrate.[3] |
| 2.8 nM | Isolated enzyme assay.[4] | ||
| 101 nM | Human whole blood.[4] | ||
| GLPG1690 (Ziritaxestat) | Autotaxin | Data not consistently reported in nM range in reviewed literature, but described as a potent inhibitor. | N/A |
Table 2: Efficacy in Preclinical Fibrosis Models
| Compound | Fibrosis Model | Species | Dosing Regimen | Key Findings |
| PF-8380 | CCl4-induced liver fibrosis | Mouse | 30 mg/kg, intraperitoneally, twice daily | Attenuated fibrosis, significantly decreased collagen deposition and liver LPA levels.[3] |
| Bleomycin-induced lung fibrosis | Mouse | 60 and 120 mg/kg, oral, twice daily | Improved lung architecture (reduced Ashcroft score), significantly decreased total protein and collagen in bronchoalveolar lavage fluid (BALF).[3] | |
| GLPG1690 (Ziritaxestat) | Bleomycin-induced lung fibrosis | Mouse | Not specified in detail in some abstracts | Strongly reduced lung fibrosis as measured by Ashcroft scores and collagen content. Reversed the gene expression signature associated with fibrosis.[5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental context, the following diagrams illustrate the ATX-LPA signaling pathway in fibrosis and a typical workflow for evaluating inhibitors in a preclinical model.
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are representative protocols based on the literature for preclinical fibrosis models.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for studying pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single dose of bleomycin (typically 1-3 U/kg) is administered via intratracheal or intranasal instillation to anesthetized mice.
-
Inhibitor Administration:
-
PF-8380: Oral administration of 60 or 120 mg/kg twice daily, typically starting from day 7 or 14 post-bleomycin instillation and continuing for 14-21 days.[3]
-
GLPG1690: Administered orally, with treatment protocols often starting after the initial inflammatory phase to model therapeutic intervention.
-
-
Efficacy Assessment (at day 21 or 28):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the modified Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay on lung homogenates.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts, as well as total protein concentration, as markers of inflammation and vascular leakage.
-
Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic markers such as collagen type I (Col1a1) and alpha-smooth muscle actin (α-SMA) via qPCR.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a standard for inducing chronic liver injury and fibrosis.
-
Animal Model: Mice (e.g., C57BL/6) or rats are used.
-
Induction of Fibrosis: CCl4 is typically administered intraperitoneally (e.g., 0.5-1 mL/kg) twice weekly for several weeks (e.g., 4-8 weeks).
-
Inhibitor Administration:
-
PF-8380: Administered intraperitoneally at 30 mg/kg twice daily during the later stages of CCl4 treatment (e.g., from week 2 to 4).[3]
-
-
Efficacy Assessment:
-
Histology: Liver sections are stained with Sirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.
-
Biochemical Markers: Serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) are measured to assess liver damage.
-
Collagen Quantification: Liver hydroxyproline content is measured as a direct marker of fibrosis.
-
LPA Levels: LPA concentrations in the liver tissue can be measured by mass spectrometry to confirm target engagement.
-
Discussion and Conclusion
Both PF-8380 and GLPG1690 have demonstrated significant anti-fibrotic activity in preclinical models of lung and liver fibrosis. PF-8380 was one of the first potent, orally available autotaxin inhibitors to show in vivo efficacy, reducing collagen deposition and improving tissue architecture in both liver and lung fibrosis models.[3]
GLPG1690 (Ziritaxestat) also showed promising results in the bleomycin-induced lung fibrosis model, not only reducing fibrosis but also reversing the fibrotic gene expression signature.[5] This compound advanced into Phase 3 clinical trials (ISABELA 1 and 2) for Idiopathic Pulmonary Fibrosis (IPF). However, the trials were terminated as Ziritaxestat did not show a significant benefit over placebo in slowing the decline of lung function.[6]
The preclinical data for both compounds underscore the therapeutic potential of targeting the ATX-LPA axis in fibrotic diseases. While the clinical outcome for GLPG1690 was disappointing, it highlights the complexities of translating preclinical efficacy to clinical success in a heterogeneous disease like IPF. The robust preclinical anti-fibrotic effects of both PF-8380 and GLPG1690 continue to support the rationale for developing autotaxin inhibitors. Future research may focus on patient stratification, combination therapies, or the development of next-generation inhibitors with different properties to unlock the full therapeutic potential of this pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Commonalities Between ARDS, Pulmonary Fibrosis and COVID-19: The Potential of Autotaxin as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Autotaxin Inhibitors: GLPG1690 vs. PF-8380 in Preclinical and Clinical Settings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent autotaxin inhibitors, GLPG1690 (Ziritaxestat) and PF-8380. This analysis is supported by a compilation of experimental data from various studies.
Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer. Inhibition of ATX is a promising therapeutic strategy for various diseases. This guide focuses on two small molecule inhibitors: GLPG1690, which has been evaluated in clinical trials for Idiopathic Pulmonary Fibrosis (IPF), and PF-8380, a widely used tool compound in preclinical research.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of GLPG1690 and PF-8380 from in vitro, in vivo, and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | IC50 | Citation |
| GLPG1690 | Biochemical Assay | Human Autotaxin | ~100 nM | [1] |
| PF-8380 | Isolated Enzyme Assay | Human Autotaxin | 2.8 nM | [2][3] |
| Human Whole Blood | Autotaxin | 101 nM | [2][3] | |
| Rat Autotaxin (FS-3 substrate) | Rat Autotaxin | 1.16 nM | [4] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model | Species | Dose | Key Findings | Citation |
| GLPG1690 | Breast Cancer with Radiotherapy | Mouse | 100 mg/kg | >80% decrease in ATX activity for ~10 hours.[5] | [5] |
| PF-8380 | Inflammatory Hyperalgesia (Air Pouch Model) | Rat | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA within 3 hours; efficacy comparable to 30 mg/kg naproxen.[2][3] | [2][3] |
| Adjuvant-Induced Arthritis | Rat | 10, 30, 100 mg/kg (oral, b.i.d.) | Dose-dependent inhibition of hyperalgesia.[2] | [2] | |
| Glioblastoma with Radiotherapy (Heterotopic GL261) | Mouse | 10 mg/kg + 2 Gy x 5 fractions | Delayed tumor volume reaching 7000 mm³ to >32 days vs. 11.2 days for untreated.[6] | [6] | |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mouse | 30 mg/kg (oral) | Significantly attenuated LPS-induced pro-inflammatory mRNA and protein expression in the brain.[7] | [7] |
Table 3: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (FLORA Phase 2a Trial)
| Treatment Group | Number of Patients | Duration | Mean Change from Baseline in Forced Vital Capacity (FVC) | Citation |
| GLPG1690 (600 mg once daily) | 17 | 12 weeks | +8 mL | [8] |
| Placebo | 6 | 12 weeks | -87 mL | [8] |
Experimental Protocols
GLPG1690: FLORA Phase 2a Clinical Trial for IPF
The FLORA study was a randomized, double-blind, placebo-controlled phase 2a trial.[8][9][10]
-
Participants: Patients aged 40 years or older with a confirmed diagnosis of IPF, who were not currently taking pirfenidone or nintedanib.[9]
-
Intervention: Patients were randomized (3:1) to receive either 600 mg of GLPG1690 or a placebo orally once daily for 12 weeks.[8][9]
-
Primary Outcomes: The primary endpoints were safety, tolerability, pharmacokinetics, and pharmacodynamics.[8]
-
Secondary Outcome (Efficacy): Spirometry, specifically the change in Forced Vital Capacity (FVC) from baseline, was a key secondary outcome.[8][9]
PF-8380: In Vivo Rat Air Pouch Model of Inflammation
This model was used to assess the anti-inflammatory effects of PF-8380.[2][3]
-
Model Induction: An air pouch was created on the dorsum of the rats by subcutaneous injection of sterile air. Inflammation was induced by injecting a pro-inflammatory agent into the pouch.
-
Treatment: Rats were treated orally with PF-8380 at a dose of 30 mg/kg.[2][3]
-
Assessments: Plasma and air pouch exudate were collected to measure LPA levels. Inflammatory hyperalgesia was also assessed.[2][3]
PF-8380: In Vivo Glioblastoma Radiosensitization Study
This study investigated the ability of PF-8380 to enhance the efficacy of radiotherapy in a mouse model of glioblastoma.[6]
-
Tumor Model: GL261 murine glioblastoma cells were injected subcutaneously into the flank of Nu/Nu mice to form heterotopic tumors.[6]
-
Treatment: Once tumors were palpable, mice were randomized into four groups: vehicle control, irradiation alone (five fractions of 2 Gy), PF-8380 alone (10 mg/kg), and the combination of PF-8380 and irradiation.[6]
-
Efficacy Endpoint: Tumor growth was monitored, and the primary endpoint was the time for the tumor volume to reach 7000 mm³.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin signaling pathway and a general experimental workflow for evaluating autotaxin inhibitors.
References
- 1. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Autotaxin-IN-5 as a Selective ATX Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in cancer progression, inflammation, and fibrosis, making ATX a compelling target for therapeutic intervention. A growing number of small molecule inhibitors of ATX have been developed, each with distinct biochemical and pharmacological properties. This guide provides a comparative analysis of a novel ATX inhibitor, Autotaxin-IN-5, alongside two well-characterized inhibitors, GLPG1690 (Ziritaxestat) and PF-8380, to validate its performance as a selective ATX inhibitor.
Comparative Analysis of ATX Inhibitors
This compound, identified as compound 63 in patent WO2018212534A1, demonstrates potent inhibition of autotaxin. To objectively evaluate its performance, a direct comparison with established inhibitors is essential. GLPG1690 (Ziritaxestat) is a clinical-stage ATX inhibitor that has been evaluated for idiopathic pulmonary fibrosis, while PF-8380 is a widely used tool compound in preclinical studies of the ATX-LPA axis.
Potency and Selectivity
The inhibitory potency of these compounds against human autotaxin has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | ATX IC50 (FS-3 Assay) | ATX IC50 (Human Whole Blood) | Selectivity Notes |
| This compound | 15.3 nM[1] | Data not available | Data not available in searched literature |
| GLPG1690 (Ziritaxestat) | 131 nM[2] | 242 nM[2] | Selective against other ENPP family members.[3] |
| PF-8380 | 2.8 nM[3][4] | 101 nM[3][4] | Highly selective for ATX over other related phosphodiesterases. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key assays used to characterize these ATX inhibitors.
ATX Inhibition Assay (FS-3 Assay)
This assay measures the enzymatic activity of ATX using a fluorogenic substrate, FS-3.
Principle: The FS-3 substrate is a lysophosphatidylcholine (LPC) analog that is non-fluorescent until it is cleaved by ATX, releasing a fluorescent product. The rate of fluorescence increase is proportional to ATX activity.
Procedure:
-
Recombinant human ATX enzyme is incubated with the test compound (e.g., this compound, GLPG1690, or PF-8380) at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA).
-
The reaction is initiated by the addition of the FS-3 substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
IC50 values are calculated by plotting the percent inhibition of ATX activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Kinase Selectivity Panel
To assess the selectivity of an inhibitor, its activity is tested against a broad panel of kinases.
Principle: Various kinase assay formats, such as radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo), are used to measure the activity of a panel of kinases in the presence of the test inhibitor.
Procedure:
-
The test inhibitor is serially diluted and incubated with a panel of purified recombinant kinases.
-
The kinase reactions are initiated by the addition of ATP and a specific substrate for each kinase.
-
After a defined incubation period, the amount of product formed is quantified.
-
The percent inhibition for each kinase at a given inhibitor concentration is calculated, and for those showing significant inhibition, IC50 values are determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological and experimental processes can aid in their understanding.
Caption: The Autotaxin-LPA signaling pathway.
Caption: A typical experimental workflow for the validation of a novel ATX inhibitor.
Conclusion
This compound emerges as a potent inhibitor of autotaxin with a low nanomolar IC50 value, comparable to the well-established inhibitor PF-8380 and significantly more potent than the clinical candidate GLPG1690 in biochemical assays. While further studies are required to fully characterize its selectivity profile and in vivo efficacy, the initial data strongly supports its validation as a promising selective ATX inhibitor. This guide provides a framework for the continued investigation of this compound and other novel ATX inhibitors, which hold potential for the treatment of a range of diseases driven by the ATX-LPA signaling pathway.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Autotaxin Inhibitors: Focus on Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical Autotaxin (ATX) inhibitor, here designated "Autotaxin-IN-5" as a representative compound, alongside other notable ATX inhibitors: PF-8380, Ziritaxestat (GLPG1690), and IOA-289. The focus is on their cross-reactivity and selectivity profiles, supported by available experimental data.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation.[1] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including idiopathic pulmonary fibrosis (IPF) and cancer. This guide explores the selectivity of small molecule inhibitors targeting this key enzyme.
Comparative Potency and Selectivity
| Inhibitor | Target | IC50 (Isolated Enzyme) | IC50 (Whole Blood/Plasma) | Ki | Known Off-Target Activity |
| PF-8380 | Autotaxin (Human) | 2.8 nM | 101 nM (Human Whole Blood) | Not Reported | hERG Channel Inhibition: IC50 = 480 nM |
| Ziritaxestat (GLPG1690) | Autotaxin (Human) | 131 nM | 242 nM (Human Plasma LPA 18:2 production) | 15 nM | hERG Channel Inhibition: IC50 = 15 µM |
| IOA-289 | Autotaxin (Human) | Not Reported | 36 nM (Human Plasma, average across LPA species) | Not Reported | Avoidance of interaction with the catalytic site is suggested to improve the safety profile.[2] |
Experimental Methodologies
A detailed understanding of the experimental protocols used to assess inhibitor potency and selectivity is crucial for interpreting the data. Below are generalized protocols for key assays.
Autotaxin Enzyme Activity Assay (Fluorometric)
This assay is commonly used to determine the potency of ATX inhibitors by measuring the hydrolysis of a synthetic substrate.
Principle: The assay utilizes a fluorogenic lysophosphatidylcholine (LPC) analog, such as FS-3, which contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Autotaxin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2, MgCl2, and a detergent like Triton X-100).
-
Reconstitute recombinant human Autotaxin enzyme to a working concentration in the reaction buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., FS-3) in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor (e.g., PF-8380) in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted inhibitor solutions or vehicle control (for uninhibited and background wells) to the wells of a microplate.
-
Add the reconstituted Autotaxin enzyme to the inhibitor and control wells (except for the background wells, which receive buffer only).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein-based substrates) using a microplate reader.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background reaction rate from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Pathways and Workflows
Autotaxin Signaling Pathway
The following diagram illustrates a simplified overview of the Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Caption: Simplified Autotaxin-LPA signaling pathway and the inhibitory action of ATX inhibitors.
Experimental Workflow for Inhibitor Selectivity Screening
The diagram below outlines a typical workflow for assessing the selectivity of a candidate inhibitor against a panel of related enzymes.
Caption: A generalized workflow for screening and validating the selectivity of Autotaxin inhibitors.
Conclusion
The development of potent and selective Autotaxin inhibitors is a promising therapeutic strategy for a range of diseases. While compounds like PF-8380, Ziritaxestat, and IOA-289 demonstrate high on-target potency, a comprehensive and directly comparative public dataset on their cross-reactivity against a wide panel of enzymes is limited. The available data on off-target effects, such as hERG channel inhibition, highlights the importance of thorough selectivity profiling in the drug development process. Future studies providing broader selectivity data will be crucial for a more complete understanding of the therapeutic window and potential side effects of these promising inhibitors.
References
A Comparative Analysis of Autotaxin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Autotaxin-IN-5 (also known as GLPG1690 or ziritaxestat) with other prominent Autotaxin (ATX) inhibitors. This analysis is supported by experimental data on their performance, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in fibrosis, inflammation, and cancer, making ATX a compelling target for therapeutic intervention. This guide focuses on a comparative analysis of this compound and other well-characterized ATX inhibitors.
Performance Comparison of Autotaxin Inhibitors
The efficacy of an ATX inhibitor is determined by several key parameters, including its half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and selectivity against other related enzymes. The following table summarizes the available quantitative data for this compound and other selected ATX inhibitors.
| Inhibitor | Type | Target Organism | Assay Substrate | IC50 | Ki | Selectivity Profile |
| This compound (GLPG1690/Ziritaxestat) | Type IV (Tunnel-Pocket Hybrid) | Human | LPC | 131 nM[1] | - | Selective inhibitor of ATX.[1] |
| Mouse | LPC | 224 nM[1] | - | |||
| Human Plasma | - | 242 nM[1] | - | |||
| PF-8380 | Type I (Orthosteric) | Human | Isolated Enzyme | 2.8 nM[2] | - | Potent and selective ATX inhibitor.[2] |
| Rat | FS-3 | 1.16 nM[2][3] | - | |||
| Human Whole Blood | - | 101 nM[2][3] | - | |||
| HA-130 | Type I (Boronic Acid-based) | - | LPC (40 µM) | 28 nM[4][5] | - | Selective against NPP1, alkaline phosphatase, and phosphodiesterase at concentrations up to 10 µM.[4] |
| S32826 | Lipid-based | - | LPC | 5.6 nM[6] | - | Strong inhibitory effect and selectivity on ATX in vitro.[6] |
| Compound 17 | Competitive | - | FS-3 | 900 nM[6] | 0.7 µM[6] | - |
| BrP-LPA | Lipid-based | - | LPC | 0.7–1.6 µM[6] | - | - |
| FTY720-P | Lipid-based | - | Bis-pNPP | - | 0.2 µM[6] | - |
Note on this compound (GLPG1690/Ziritaxestat): While showing promise in early clinical trials, the Phase 3 clinical trials (ISABELA 1 and 2) for ziritaxestat in idiopathic pulmonary fibrosis (IPF) were discontinued.[7][8][9][10] An Independent Data Monitoring Committee concluded that the benefit-risk profile no longer supported continuing the studies.[9][10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the ATX-LPA signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Caption: The Autotaxin-LPA signaling cascade.
Caption: Workflow for determining the IC50 of an ATX inhibitor.
Caption: Workflow for assessing ATX inhibitor selectivity.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the accurate interpretation and replication of results.
Amplex Red Autotaxin Inhibition Assay
This assay is a common method for quantifying ATX activity and the potency of its inhibitors.
Principle: The assay is based on a coupled enzymatic reaction. First, ATX hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2). In the final step, horseradish peroxidase (HRP) uses the H2O2 to catalyze the oxidation of the non-fluorescent Amplex Red reagent to the highly fluorescent resorufin. The resulting fluorescence is directly proportional to the amount of choline produced, and thus to the ATX activity.
Materials:
-
Human recombinant Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 16:0 LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Test inhibitor compounds
-
96-well black microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of LPC in an appropriate solvent (e.g., methanol).
-
Prepare a stock solution of Amplex Red reagent in DMSO.
-
Prepare working solutions of ATX, HRP, and choline oxidase in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test inhibitor solution (or vehicle control)
-
ATX enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing LPC, Amplex Red, HRP, and choline oxidase in assay buffer.
-
Add the substrate mix to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in a fluorescence plate reader.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Determining Inhibitor Selectivity
Principle: To assess the selectivity of an ATX inhibitor, its activity is tested against other related enzymes, particularly other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, such as ENPP1 and ENPP3.[11][12] A highly selective inhibitor will show potent inhibition of ATX with significantly weaker or no inhibition of other ENPP family members.
Procedure:
-
Primary Screening:
-
Perform single-concentration inhibition assays for the test compound against a panel of selected enzymes (e.g., ATX, ENPP1, ENPP3). A high concentration of the inhibitor (e.g., 10 µM) is typically used.
-
Measure the enzymatic activity for each enzyme in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each enzyme.
-
-
IC50 Determination for Off-Targets:
-
For any enzymes that show significant inhibition in the primary screen (e.g., >50% inhibition), perform full dose-response experiments to determine their IC50 values, following a similar protocol to the Amplex Red assay described above, but using the appropriate substrate for each enzyme.
-
-
Calculation of Selectivity Index:
-
The selectivity index is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for ATX.
-
A higher selectivity index indicates greater selectivity for ATX. For example, a selectivity index of 100 means that the inhibitor is 100-fold more potent against ATX than the off-target enzyme.
-
This comprehensive guide provides a framework for the comparative analysis of this compound and other ATX inhibitors. The provided data, protocols, and visualizations are intended to aid researchers in the selection and evaluation of these compounds for further investigation in the context of various diseases.
References
- 1. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HA130 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilead.com [gilead.com]
- 10. Galapagos and Gilead Sciences to halt Phase III IPF trials [clinicaltrialsarena.com]
- 11. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Autotaxin-IN-5: A Comparative Guide Using siRNA
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on validating the on-target effects of Autotaxin-IN-5. We present a detailed methodology using small interfering RNA (siRNA) as a benchmark for confirming specificity, alongside comparative data on alternative Autotaxin (ATX) inhibitors.
The Role of Autotaxin in the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1] Its primary function is to hydrolyze lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2][3] LPA then binds to a family of six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling pathways.[4][5] This ATX-LPA signaling axis is integral to numerous physiological and pathological processes, including embryonic development, wound healing, inflammation, fibrosis, and cancer progression.[1][5][6] Dysregulation of this pathway is often implicated in various diseases, making ATX a significant therapeutic target.[3][4][6]
Caption: The Autotaxin-LPA signaling pathway.
Validating this compound Specificity with siRNA
To confirm that the observed biological effects of a small molecule inhibitor like this compound are due to its intended action on ATX, a powerful validation technique is to compare its effects with those of ATX gene silencing using siRNA. The principle is that if this compound specifically inhibits ATX protein activity, the resulting phenotype should phenocopy the effects of reducing ATX protein levels via siRNA-mediated mRNA degradation.
Caption: Workflow for validating on-target effects of this compound using siRNA.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Autotaxin
This protocol outlines a general procedure for transiently silencing the ENPP2 gene (which encodes ATX) in a cell line of interest. Optimization of siRNA concentration and transfection time is recommended for each cell line.
Materials:
-
Cells of interest (e.g., Ishikawa endometrial cancer cells, THP-1 monocytes).[7][8]
-
Complete cell culture medium.
-
Opti-MEM® I Reduced Serum Medium.
-
Lipofectamine® RNAiMAX transfection reagent.
-
siRNA targeting Autotaxin (ENPP2). It is advisable to test two or three distinct siRNA sequences to mitigate off-target effects.[9]
-
6-well or 24-well tissue culture plates.
-
Reagents for RNA extraction and qPCR, or protein lysis and Western blotting.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in culture plates to reach 60-80% confluency at the time of transfection.[10]
-
siRNA-Lipofectamine Complex Preparation (per well of a 24-well plate):
-
Tube A: Dilute 1.5 µL of 10 µM ATX siRNA (or control siRNA) in 50 µL of Opti-MEM®.
-
Tube B: Dilute 1.5 µL of Lipofectamine® RNAiMAX in 50 µL of Opti-MEM®.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 5-10 minutes at room temperature to allow complexes to form.[10]
-
-
Transfection: Add 100 µL of the siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal time depends on the cell type and the stability of the ATX protein.
-
Validation of Knockdown:
-
qPCR: After 24-48 hours, harvest cells, extract total RNA, and perform reverse transcription-quantitative PCR (RT-qPCR) to measure ATX mRNA levels relative to a housekeeping gene. A significant decrease in ATX mRNA in siRNA-treated cells compared to controls confirms successful knockdown.[8]
-
Western Blot: After 48-72 hours, lyse the cells and perform Western blotting to detect ATX protein levels. A visible reduction in the ATX protein band confirms knockdown.[8]
-
Protocol 2: Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation, which are often affected by the ATX-LPA axis.
Procedure:
-
Following treatment with this compound or transfection with siRNA as described above, allow cells to incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Decreased absorbance in this compound and ATX siRNA-treated wells compared to controls would indicate an anti-proliferative on-target effect.[8]
Data Presentation and Comparison
Table 1: Expected Outcomes of On-Target Effect Validation
| Experimental Group | ATX mRNA Level | ATX Protein Level | LPA Production | Cell Proliferation | Cell Migration |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | No Change | No Change | Decreased | Decreased | Decreased |
| Control siRNA | Baseline | Baseline | Baseline | Baseline | Baseline |
| ATX siRNA | Decreased | Decreased | Decreased | Decreased | Decreased |
This table illustrates the expected results if this compound is a specific on-target inhibitor. The phenotypic outcomes (decreased LPA, proliferation, migration) should be consistent between the inhibitor and gene knockdown groups.
Comparison with Alternative ATX Inhibitors
This compound is one of many small molecule inhibitors developed to target ATX. These inhibitors are often classified into different types based on their binding mode to the ATX enzyme.[11][12] Understanding these differences is crucial for selecting the appropriate tool compound for a given research question.
Caption: Comparison of genetic vs. pharmacological ATX inhibition strategies.
Table 2: Comparison of Selected Autotaxin Inhibitors
| Inhibitor | Type | Binding Mode | IC₅₀ (Human ATX) | Key Characteristics |
| This compound | Not Specified in Public Literature | Likely targets catalytic site/pocket | Potent inhibition reported | Research tool compound. |
| PF-8380 | Type I[12] | Binds to the catalytic site and the hydrophobic pocket.[13] | 1.7 nM[13] | Widely used, potent tool compound with favorable pharmacokinetic properties.[13] |
| GLPG1690 (Ziritaxestat) | Unique | Binds to the hydrophobic pocket and the allosteric tunnel.[3] | 131 nM (LPC substrate)[3] | First ATX inhibitor to enter clinical trials for idiopathic pulmonary fibrosis (IPF).[3] |
| Cpd17 | Type IV[12] | Binds to the hydrophobic pocket and the allosteric tunnel, distinct from Type I.[12] | Potent inhibition reported | Shown to be more potent than PF-8380 in inhibiting certain downstream signaling pathways like RhoA.[12] |
References
- 1. mdpi.com [mdpi.com]
- 2. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Autotaxin Expression Is Regulated at the Post-transcriptional Level by the RNA-binding Proteins HuR and AUF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
- 13. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Autotaxin-IN-5 and other investigational drugs
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and characteristics of Autotaxin-IN-5, IOA-289, Cudetaxestat, and Ziritaxestat.
This guide provides a detailed, data-driven comparison of four investigational autotaxin inhibitors: this compound, IOA-289, Cudetaxestat (BLD-0409), and the discontinued Ziritaxestat (GLPG1690). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Introduction to Autotaxin Inhibition
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers. This guide focuses on a head-to-head comparison of several investigational small molecule inhibitors of autotaxin.
Comparative Analysis of Investigational Autotaxin Inhibitors
The following tables summarize the available quantitative data for this compound, IOA-289, Cudetaxestat, and Ziritaxestat, allowing for a direct comparison of their biochemical potency, pharmacokinetic profiles, and preclinical efficacy.
Table 1: Biochemical Potency (IC50) Against Autotaxin
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | 15.3 | Not Specified | [1][2] |
| IOA-289 | 36 | Average in human plasma (LPA C16:0, C18:1, C18:2, C20:4) | [3] |
| Cudetaxestat (BLD-0409) | Low nanomolar (~50-fold > Ziritaxestat) | Biochemical potency | [4] |
| Ziritaxestat (GLPG1690) | 131 | Isolated enzyme assay | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Clearance | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| IOA-289 | Mouse | Dose-proportional plasma exposure | Data not available | Data not available | [3] |
| Cudetaxestat (BLD-0409) | Rat | Well-tolerated with demonstrated PK/PD correlation | Peak plasma levels within 4 hours | Data not available | [5][6] |
| Ziritaxestat (GLPG1690) | Healthy Male Volunteers | 54% | ~5 hours | Low hepatic extraction | [4][7] |
Table 3: Preclinical Efficacy in Disease Models
| Compound | Disease Model | Species | Dosing | Key Findings | Reference |
| This compound (as ATX inhibitor 5) | CCl4-induced hepatic fibrosis | Mouse | 20-40 mg/kg, p.o., once daily for two weeks | Prominently reduced hepatic fibrosis level. | [1][2] |
| IOA-289 | Bleomycin-induced pulmonary fibrosis | Mouse | 30 mg/kg b.i.d., p.o. | Slowed progression of lung fibrosis. | [3] |
| E0771 breast cancer | Mouse | 30 mg/kg b.i.d., p.o. | Decreased tumor growth. | [3] | |
| Cudetaxestat (BLD-0409) | Bleomycin-induced lung fibrosis | Mouse | 3-30 mg/kg, daily | Dose-dependent reduction in Ashcroft score, collagen, ACTA2, and COL1A1 mRNA. | [4] |
| Ziritaxestat (GLPG1690) | Bleomycin-induced lung fibrosis | Mouse | Not specified | Shown to be efficacious in preclinical models. | [7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating autotaxin inhibitors.
Experimental Protocols
Autotaxin Activity Assay (Amplex Red Method)
This protocol describes a common in vitro fluorescence-based assay to measure the enzymatic activity of autotaxin and to determine the potency of inhibitors.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and recombinant autotaxin.
-
Initiate the enzymatic reaction by adding the substrate, LPC.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and prepare a detection mixture containing Amplex Red, HRP, and choline oxidase in assay buffer.
-
Add the detection mixture to each well. The choline produced from the hydrolysis of LPC is oxidized by choline oxidase to produce hydrogen peroxide, which in the presence of HRP, reacts with Amplex Red to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of autotaxin inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol outlines a widely used in vivo model to assess the anti-fibrotic efficacy of investigational drugs.
Animals:
-
Male C57BL/6 mice, 8-12 weeks old.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice using the chosen anesthetic.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
Administer the test inhibitor (e.g., this compound) at the desired doses and frequency, starting at a specific time point post-bleomycin instillation (e.g., daily oral gavage from day 7 to day 21).
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the treatment period (e.g., day 21 or 28), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest the lungs for histological analysis and measurement of collagen content.
-
Histological Analysis: Fix the lungs in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Collagen Content: Homogenize a portion of the lung tissue and measure the hydroxyproline content, which is a key component of collagen, using a colorimetric assay.
Conclusion
The landscape of investigational autotaxin inhibitors is dynamic, with several promising candidates progressing through preclinical and clinical development. This guide provides a snapshot of the current data for this compound, IOA-289, and Cudetaxestat, alongside the benchmark of Ziritaxestat. While direct comparisons are challenging due to the variability in reported experimental conditions, the compiled data offers a valuable resource for researchers. The provided experimental protocols and pathway diagrams further contextualize this information, aiming to support informed decision-making in the pursuit of novel therapies targeting the autotaxin-LPA axis. As more data becomes available, particularly for newer compounds like this compound, a clearer picture of their comparative therapeutic potential will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validating Autotaxin-IN-5 Efficacy: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Autotaxin-IN-5, identified as compound 63 in patent WO2018212534A1, is a novel and potent inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3] Given its therapeutic potential, particularly in idiopathic pulmonary fibrosis, rigorous validation of its inhibitory effects through diverse and independent methodologies is crucial. This guide provides a framework for confirming the activity of this compound using orthogonal assays, ensuring data robustness and providing a deeper understanding of its biological impact.
The Autotaxin-LPA Signaling Axis
Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), to initiate a wide range of cellular responses, including cell proliferation, survival, migration, and differentiation. Dysregulation of the ATX-LPA axis has been implicated in various pathological conditions, including fibrosis, inflammation, and cancer.
Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Primary Enzymatic Assay: Measuring Direct Inhibition
The initial assessment of an autotaxin inhibitor's potency is typically performed using an in vitro enzymatic assay. The Amplex® Red assay is a widely used, sensitive, and reliable method for this purpose.
Amplex® Red Autotaxin Assay
This assay measures the choline released from the enzymatic cleavage of LPC by autotaxin. The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The intensity of the fluorescence is directly proportional to the amount of choline produced and thus to the autotaxin activity.
Experimental Workflow:
Figure 2. Workflow of the Amplex® Red autotaxin activity assay.
Comparison with Other Autotaxin Inhibitors
While specific IC₅₀ values for this compound are not publicly available, it is described as a potent inhibitor in patent WO2018212534A1. For comparative purposes, the table below summarizes the reported IC₅₀ values for other well-characterized autotaxin inhibitors in various assays.
| Inhibitor | Enzymatic Assay IC₅₀ (nM) | Plasma/Blood Assay IC₅₀ (nM) | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | [1][2][3] |
| PF-8380 | 1.7 - 2.8 | 101 | [4] |
| GLPG1690 | 131 | 242 | [4] |
| PAT-048 | 1.1 | 8.9 (human blood), 22 (mouse plasma) | [4] |
| IOA-289 | Not reported | 36 | [4] |
Note: IC₅₀ values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.
Orthogonal Validation Assays
To corroborate the findings from the primary enzymatic assay and to understand the functional consequences of this compound's activity in a cellular context, it is essential to perform orthogonal assays. These assays measure the downstream effects of autotaxin inhibition.
LPA Receptor Activation Assay (Calcium Mobilization)
Principle: LPA binding to its Gq-coupled receptors (e.g., LPA₁₋₃) triggers the release of intracellular calcium (Ca²⁺). This assay quantifies the inhibition of LPA-induced calcium flux in cells endogenously or recombinantly expressing LPA receptors. A reduction in the calcium signal in the presence of the inhibitor indicates a decrease in LPA production by autotaxin.
Experimental Workflow:
Figure 3. Workflow of the LPA receptor activation assay measuring calcium mobilization.
Cell Migration Assay (Transwell Assay)
Principle: LPA is a potent chemoattractant for various cell types. This assay measures the ability of an autotaxin inhibitor to block the migration of cells towards a source of LPC. The Transwell system consists of two chambers separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (LPC, which is converted to LPA by secreted autotaxin) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
Experimental Workflow:
Figure 4. Schematic of a Transwell cell migration assay.
Experimental Protocols
Amplex® Red Autotaxin Assay Protocol
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA)
-
This compound and comparator inhibitors
-
96-well black, flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Prepare a reaction mixture containing LPC, Amplex® Red, HRP, and choline oxidase in assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of fluorescence increase is proportional to the autotaxin activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Calcium Mobilization Assay Protocol
Materials:
-
A cell line expressing an LPA receptor (e.g., HEK293 cells stably expressing LPA₁)
-
Cell culture medium
-
LPC
-
Autotaxin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and comparator inhibitors
-
96-well black, clear-bottom plates
Procedure:
-
Seed the LPA receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound or comparator inhibitors to the cells, along with autotaxin.
-
Incubate for a pre-determined time.
-
Initiate the reaction by adding LPC to the wells.
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of the compounds on the LPA-induced calcium signal.
Transwell Cell Migration Assay Protocol
Materials:
-
A cell line known to migrate in response to LPA (e.g., A2058 melanoma cells)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free for the assay)
-
LPC
-
Autotaxin (if cells do not secrete sufficient endogenous levels)
-
This compound and comparator inhibitors
-
Staining solution (e.g., crystal violet)
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium containing LPC (and autotaxin, if needed) to the lower chamber.
-
Harvest and resuspend the cells in serum-free medium.
-
Treat the cells with different concentrations of this compound or comparator inhibitors.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Quantify the inhibition of cell migration for each inhibitor concentration.
By employing this multi-assay approach, researchers can confidently validate the inhibitory activity of this compound, characterize its functional effects on cellular processes, and build a robust data package to support its further development as a therapeutic agent.
References
A Comparative Guide to Autotaxin-IN-5 and First-Generation Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Autotaxin-IN-5 (also known as GLPG1690 or Ziritaxestat) and first-generation autotaxin inhibitors. The information presented is based on experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, fibrosis, and inflammation.[1][2] Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and inflammatory disorders.[4][5]
First-generation autotaxin inhibitors were largely comprised of lipid-based analogs that mimic the enzyme's natural substrate, lysophosphatidylcholine (LPC), or its product, LPA.[1][6] While instrumental in early research, these compounds often suffered from limitations such as low potency, poor selectivity, and unfavorable pharmacokinetic properties.[7] this compound represents a later generation of small molecule inhibitors designed to overcome these challenges.
This compound: A Novel Binding Mode
This compound (GLPG1690) is a potent and selective autotaxin inhibitor that has been evaluated in clinical trials for idiopathic pulmonary fibrosis.[1][5] Unlike many first-generation inhibitors that target the active site of the enzyme (Type I inhibitors), this compound exhibits a distinct binding mode. It occupies the hydrophobic tunnel of autotaxin, a channel involved in the release of the newly synthesized LPA.[8] This "Type IV" binding mechanism is thought to contribute to its unique pharmacological profile.[8]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro potency of this compound compared to a selection of first-generation and early small molecule autotaxin inhibitors.
Table 1: In Vitro Potency (IC50) of Autotaxin Inhibitors
| Inhibitor | Type | Target | Substrate | IC50 (nM) | Reference |
| This compound (GLPG1690) | Small Molecule (Type IV) | Human Autotaxin | LPC | 131 | [9] |
| Human Plasma | Endogenous | 242 | [1] | ||
| Rat Plasma | Endogenous | 541 | [8] | ||
| PF-8380 | Small Molecule (Type I) | Human Autotaxin | LPC | 1.7 | [1] |
| Human Whole Blood | Endogenous | 101 | [1] | ||
| HA155 | Small Molecule (Boronic Acid) | Human Autotaxin | LPC | 5.7 | [1] |
| S32826 | Lipid-based | Human Autotaxin | LPC | 5.6 | [1][6] |
| Darmstoff analog (compound 6) | Lipid-based | Human Autotaxin | LPC | 220 | [1][7] |
| BrP-LPA | Lipid-based | Human Autotaxin | LPC | 700 - 1600 | [1][7] |
| FTY720-P | Lipid-based | Human Autotaxin | Bis-pNPP | 200 (Ki) | [1][7] |
| L-histidine | Amino Acid | Human Autotaxin | - | >1,000,000 | [7] |
LPC: Lysophosphatidylcholine; Bis-pNPP: Bis(p-nitrophenyl) phosphate. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
In Vitro Autotaxin Activity Assay (Amplex Red Method)
This assay is a widely used fluorometric method for measuring autotaxin activity and evaluating inhibitors.
Principle: Autotaxin hydrolyzes LPC to produce LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent resorufin, which can be measured.[10][11]
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-oleoyl-LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
Inhibitor compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.
-
Add the inhibitor compound at various concentrations to the wells of the microplate.
-
Add recombinant autotaxin to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the LPC substrate to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at regular intervals.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Assessment of Autotaxin Inhibition
This protocol describes a general method for evaluating the in vivo efficacy of an autotaxin inhibitor in a mouse model.
Principle: The inhibitor is administered to animals, and its effect on plasma LPA levels is measured as a direct indicator of in vivo autotaxin inhibition.
Materials:
-
Test animals (e.g., C57BL/6 mice)
-
Autotaxin inhibitor (formulated for oral or other route of administration)
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for LPA analysis
Procedure:
-
Acclimate animals to the experimental conditions.
-
Administer the autotaxin inhibitor or vehicle control to the animals at the desired dose and route.
-
At specified time points after administration, collect blood samples from the animals into EDTA-coated tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract lipids from the plasma samples.
-
Analyze the levels of various LPA species in the plasma extracts using a validated LC-MS/MS method.
-
Compare the plasma LPA levels in the inhibitor-treated group to the vehicle-treated group to determine the extent of in vivo autotaxin inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Autotaxin-LPA signaling pathway.
Caption: General experimental workflows for inhibitor evaluation.
Conclusion
This compound (GLPG1690) represents a significant advancement over many first-generation autotaxin inhibitors. Its novel binding mode, improved potency in cellular and in vivo systems, and oral bioavailability highlight the progress in the development of clinically viable autotaxin inhibitors. While some early small molecule inhibitors like PF-8380 exhibit high in vitro potency, the overall pharmacological profile of this compound made it a candidate for clinical investigation. This comparative guide provides a foundation for researchers to select the most appropriate tool compounds for their studies into the biology of the ATX-LPA axis and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of Autotaxin Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin, an enzyme with lysophospholipase D (lysoPLD) activity, is a key player in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes.[1][2] The ATX-LPA signaling axis has been implicated in various diseases, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target.[3][4]
Comparative Inhibitory Activity of Autotaxin Inhibitors
The inhibitory potency of various compounds against Autotaxin is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a selection of Autotaxin inhibitors, as reported in various studies. These inhibitors belong to different structural classes and exhibit distinct modes of action.
| Inhibitor | IC50 (LPC substrate) | Inhibitor Type/Binding Mode | Reference |
| PF-8380 | 1.7 nM | Type I (catalytic site) | [5] |
| PAT-048 | 1.1 nM | Type II (hydrophobic pocket) | [1] |
| PAT-505 | 2 nM | Type II (hydrophobic pocket) | [1] |
| S32826 | 5.6 nM | Lipid-like | [1][5] |
| HA155 | 5.7 nM | Boronic acid-based (catalytic site) | [1] |
| 3BoA | 13 nM (TG-mTMP substrate) | Boronic acid-based | [1] |
| PAT-494 | 20 nM | Type II (hydrophobic pocket) | [5] |
| PAT-352 | 26 nM | Type II (hydrophobic pocket) | [5] |
| GLPG1690 | 131 nM | Pocket and tunnel binding | [1] |
| Tetrahydrocannabinol (THC) | 407 nM (ATX-gamma isoform) | Partial inhibitor | [6] |
| BrP-LPA | 0.7–1.6 µM | Lipid-like | [1][5] |
| TUDCA | 10.4 µM | Type III (non-competitive, tunnel) | [5] |
Understanding the ATX-LPA Signaling Pathway
Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1] LPA then binds to its G protein-coupled receptors (GPCRs), LPA1-6, initiating downstream signaling cascades that influence cell proliferation, migration, and survival.[1][7] Inhibition of ATX reduces the production of LPA, thereby attenuating these signaling pathways.
Caption: The Autotaxin-LPA signaling cascade.
Experimental Protocols for Assessing Autotaxin Inhibitory Activity
The inhibitory activity of compounds against Autotaxin is commonly determined using in vitro enzyme assays. A typical workflow involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human Autotaxin and a suitable substrate are prepared. Common substrates include lysophosphatidylcholine (LPC), the natural substrate, or fluorescently labeled LPC analogs like FS-3.[1][5]
-
Inhibitor Incubation: The Autotaxin enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a defined period under controlled temperature and pH conditions.
-
Detection of Product Formation: The amount of product formed (LPA or a fluorescent product) is quantified. For the natural substrate LPC, the product choline can also be measured using a choline oxidase-coupled reaction.
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from this dose-response curve.
Caption: General workflow for an Autotaxin inhibition assay.
Diverse Mechanisms of Autotaxin Inhibition
Autotaxin inhibitors are classified into different types based on their binding modes, which influences their mechanism of action.[5][8]
-
Type I inhibitors , such as PF-8380 and boronic acid-based compounds, are active-site-directed and often form a covalent bond with a key residue (Threonine 210) in the catalytic site.[1][5]
-
Type II inhibitors , including the PAT series of compounds, bind to the hydrophobic pocket, which is the binding site for the lysophospholipid substrate.[1][5]
-
Type III inhibitors , like TUDCA, are non-competitive and bind to the "tunnel" region of the enzyme, which is thought to be involved in product release.[5]
-
Type IV inhibitors represent another class with a distinct binding mode.
Understanding these different binding mechanisms is crucial for the rational design and development of novel and selective Autotaxin inhibitors. The choice of inhibitor and its mechanism of action can have significant implications for therapeutic efficacy and potential off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Autotaxin-IN-5
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of Autotaxin-IN-5 have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Note the absence of specific toxicological data, reinforcing the need for cautious handling.
| Property | Value |
| Molecular Formula | C₃₀H₂₉N₉O₂ |
| Molecular Weight | 547.61 g/mol |
| Storage (Powder) | -20°C for 2 years |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months |
| LD50 (Oral) | Data not available |
| Carcinogenicity | Not classified |
| Environmental Hazards | Data not available |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound.
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound.
-
Store liquid waste in a sealed, leak-proof, and compatible container. Do not mix with other incompatible waste streams. For example, if dissolved in a flammable solvent, it should be collected in a container designated for flammable liquid waste.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safety and regulatory compliance. All waste containers must be labeled with a "Hazardous Waste" tag that includes the following information[1]:
-
The full chemical name: "this compound" (avoid abbreviations).
-
For mixtures, list all components and their approximate percentages.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
The laboratory room number.
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the containers are kept closed at all times, except when adding waste.
-
Segregate containers of this compound waste from incompatible materials to prevent accidental reactions. For instance, keep it separate from strong acids, bases, and oxidizing agents.
4. Disposal of Empty Containers:
-
To be considered non-hazardous, empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled according to your institution's policies.
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Follow their specific procedures for waste manifest forms and pickup requests[2]. Never dispose of chemical waste down the drain or in the regular trash without explicit approval from EHS[1][3].
Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision tree for this compound waste disposal.
References
Essential Safety and Operational Guidance for Handling Autotaxin-IN-5
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Autotaxin-IN-5, a potent and orally active autotaxin (ATX) inhibitor. Given that the toxicological properties of many research compounds have not been thoroughly investigated, a cautious approach to handling is essential.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Powder Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- Face Mask (N95 or higher) | To prevent skin contact, eye exposure, and inhalation of fine powder particles. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles | To protect against splashes and direct skin/eye contact with the dissolved compound. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat | Standard practice for sterile cell culture work and handling of chemical agents. |
| Animal Dosing (Oral Gavage) | - Nitrile Gloves- Lab Coat- Safety Goggles or Face Shield | To protect against accidental splashes or aerosol generation during the procedure. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Goggles | To prevent exposure during the handling and transport of chemical waste. |
It is critical to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.
Handling and Storage Procedures
Proper handling and storage are vital for maintaining the stability of this compound and ensuring a safe laboratory environment.
Storage:
-
Powder: Store at -20°C for up to 2 years.[2]
-
In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[2][3]
Handling Workflow:
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Procedure |
| Minor Spill (Powder) | 1. Evacuate the immediate area.2. Wear appropriate PPE (N95 mask, gloves, lab coat, goggles).3. Gently cover the spill with absorbent paper to avoid raising dust.4. Carefully collect the material and place it in a sealed container for disposal.5. Clean the area with an appropriate solvent and then with soap and water. |
| Minor Spill (Solution) | 1. Wear appropriate PPE (gloves, lab coat, goggles).2. Absorb the spill with absorbent pads.3. Place the used absorbent material in a sealed bag for disposal.4. Clean the spill area with an appropriate solvent and then with soap and water. |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]2. Remove contaminated clothing.[1]3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.[1]2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water.[1]2. Do NOT induce vomiting.[1]3. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Workflow:
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the integrity of their experimental work. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
